alpha-Calacorene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S)-4,7-dimethyl-1-propan-2-yl-1,2-dihydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h5-7,9-10,13H,8H2,1-4H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUUMXRBKJIDIAY-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(C2=C1C=CC(=C2)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC[C@H](C2=C1C=CC(=C2)C)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201020798 | |
| Record name | alpha-calacorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201020798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21391-99-1 | |
| Record name | α-Calacorene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21391-99-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-calacorene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201020798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the α-Calacorene Biosynthesis Pathway in Plants
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Calacorene, a bicyclic sesquiterpenoid, is a key secondary metabolite found in various plant species, notably in the Malvaceae family, including cotton (Gossypium hirsutum). As a member of the cadinane subgroup of sesquiterpenes, α-calacorene and its derivatives are recognized for their potential biological activities, making their biosynthetic pathway a subject of significant interest for metabolic engineering and drug development. This technical guide provides a comprehensive overview of the α-calacorene biosynthesis pathway in plants, detailing the enzymatic steps, precursor molecules, and key intermediates. It also includes experimental protocols for the analysis of this pathway and quantitative data where available.
The α-Calacorene Biosynthesis Pathway
The biosynthesis of α-calacorene originates from the ubiquitous isoprenoid pathway, specifically the cytosolic mevalonate (MVA) pathway, which provides the fundamental C5 building blocks for all sesquiterpenoids.
Precursor Synthesis: The Mevalonate (MVA) Pathway
The journey to α-calacorene begins with the synthesis of farnesyl pyrophosphate (FPP), the universal precursor for all sesquiterpenes. This process occurs in the cytoplasm and involves the following key steps:
-
Acetyl-CoA to Mevalonate: Three molecules of acetyl-CoA are condensed to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is then reduced to mevalonate by HMG-CoA reductase (HMGR). This is a major regulatory step in the MVA pathway.
-
Mevalonate to Isopentenyl Pyrophosphate (IPP): Mevalonate is subsequently phosphorylated and decarboxylated to yield the first C5 isoprenoid unit, isopentenyl pyrophosphate (IPP).
-
Isomerization to Dimethylallyl Pyrophosphate (DMAPP): IPP is isomerized to its more reactive allylic isomer, dimethylallyl pyrophosphate (DMAPP), by IPP isomerase.
-
Chain Elongation to Farnesyl Pyrophosphate (FPP): Two molecules of IPP are sequentially added to DMAPP by farnesyl pyrophosphate synthase (FPPS) to form the C15 molecule, (2E,6E)-farnesyl pyrophosphate (FPP).
Cyclization of FPP: The Role of (+)-δ-Cadinene Synthase
The commitment step in the biosynthesis of cadinane-type sesquiterpenes is the cyclization of the linear FPP molecule. In cotton, this crucial reaction is catalyzed by the enzyme (+)-δ-cadinene synthase . This enzyme belongs to the terpene synthase (TPS) family, a diverse group of enzymes responsible for the vast array of terpenoid structures found in nature.
The catalytic mechanism of (+)-δ-cadinene synthase is complex, involving the ionization of FPP to a farnesyl cation, followed by a series of intramolecular cyclizations and rearrangements. While the primary product of this enzyme is (+)-δ-cadinene, terpene synthases are often multiproduct enzymes. It is hypothesized that α-calacorene is also a direct or indirect product of this enzymatic reaction.
Formation of α-Calacorene
The precise enzymatic step leading to α-calacorene from the cyclization of FPP is an area of ongoing research. There are two main hypotheses:
-
Direct Production by (+)-δ-Cadinene Synthase: It is possible that α-calacorene is one of the multiple products generated directly by the (+)-δ-cadinene synthase from FPP. The carbocation intermediates formed during the cyclization process can be deprotonated at different positions, leading to a variety of sesquiterpene olefins.
-
Conversion from δ-Cadinene: Alternatively, (+)-δ-cadinene may be synthesized as the primary product and then subsequently converted to α-calacorene through the action of other enzymes, such as an isomerase or a dehydrogenase. This would represent a post-cyclization modification.
Further biochemical characterization of (+)-δ-cadinene synthase and the identification of downstream modifying enzymes are required to fully elucidate this final step.
Quantitative Data
Currently, specific quantitative data for the biosynthesis of α-calacorene, such as the kinetic parameters of the involved enzymes for this particular product and its in planta concentrations, are not extensively documented in publicly available literature. The table below presents the known kinetic parameters for the primary activity of (+)-δ-cadinene synthase from Gossypium arboreum.
| Enzyme | Substrate | Product | Km (µM) | kcat (s-1) | Plant Source |
| (+)-δ-Cadinene Synthase | (2E,6E)-Farnesyl Pyrophosphate | (+)-δ-Cadinene | 3.2 ± 0.5 | 0.010 ± 0.001 | Gossypium arboreum |
Data obtained from in vitro enzyme assays.
Experimental Protocols
The investigation of the α-calacorene biosynthesis pathway involves a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Heterologous Expression and Functional Characterization of (+)-δ-Cadinene Synthase
Objective: To produce the (+)-δ-cadinene synthase enzyme in a microbial host and determine its product profile.
Methodology:
-
RNA Isolation and cDNA Synthesis:
-
Isolate total RNA from a plant tissue known to produce α-calacorene (e.g., cotton leaves or trichomes) using a commercial kit or a standard Trizol-based method.
-
Synthesize first-strand cDNA from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
Gene Amplification and Cloning:
-
Design primers specific to the coding sequence of the putative (+)-δ-cadinene synthase gene based on available sequence data.
-
Amplify the full-length coding sequence by PCR using high-fidelity DNA polymerase.
-
Clone the PCR product into a suitable bacterial expression vector (e.g., pET series or pGEX series) containing an inducible promoter (e.g., T7 or tac).
-
-
Heterologous Expression in E. coli:
-
Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).
-
Grow the bacterial culture to mid-log phase (OD600 of 0.6-0.8) at 37°C.
-
Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Continue incubation at a lower temperature (e.g., 16-25°C) for several hours to overnight to enhance soluble protein production.
-
-
Protein Purification:
-
Harvest the bacterial cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer containing a detergent (e.g., Triton X-100) and a protease inhibitor cocktail.
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Purify the recombinant protein from the soluble fraction using affinity chromatography (e.g., Ni-NTA for His-tagged proteins or glutathione-sepharose for GST-tagged proteins).
-
Elute the purified protein and dialyze against a storage buffer.
-
-
In Vitro Enzyme Assay:
-
Prepare an assay buffer containing a suitable pH (typically around 7.0-7.5), a divalent cation cofactor (e.g., 10 mM MgCl2), and dithiothreitol (DTT) to maintain a reducing environment.
-
Add the purified enzyme to the assay buffer.
-
Initiate the reaction by adding the substrate, (2E,6E)-farnesyl pyrophosphate (FPP), to a final concentration in the low micromolar range.
-
Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding a quenching solution (e.g., EDTA) and extract the sesquiterpene products with an organic solvent (e.g., hexane or pentane).
-
-
Product Identification by GC-MS:
-
Analyze the organic extract by gas chromatography-mass spectrometry (GC-MS).
-
Use a non-polar capillary column (e.g., DB-5 or HP-5ms) suitable for separating sesquiterpenes.
-
Employ a temperature gradient program that allows for the separation of different sesquiterpene isomers.
-
Identify the products by comparing their mass spectra and retention times with those of authentic standards of α-calacorene and other cadinane-type sesquiterpenes.
-
Analysis of Sesquiterpene Volatiles from Plant Tissues by Headspace GC-MS
Objective: To identify and quantify the volatile sesquiterpenes, including α-calacorene, emitted by plant tissues.
Methodology:
-
Sample Collection:
-
Excise fresh plant tissue (e.g., leaves, flowers, or trichomes) and place it in a headspace vial.
-
For quantitative analysis, accurately weigh the tissue.
-
-
Headspace Solid-Phase Microextraction (HS-SPME):
-
Seal the vial and allow the volatiles to equilibrate in the headspace for a defined period at a controlled temperature.
-
Expose a solid-phase microextraction (SPME) fiber (e.g., with a polydimethylsiloxane/divinylbenzene (PDMS/DVB) coating) to the headspace for a set time to adsorb the volatile compounds.
-
-
GC-MS Analysis:
-
Desorb the trapped volatiles from the SPME fiber in the hot injection port of a GC-MS system.
-
Separate the compounds on a suitable capillary column as described in the enzyme assay protocol.
-
Identify and quantify the compounds by comparing their mass spectra and retention times to authentic standards and by using an internal standard for calibration.
-
Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)
Objective: To quantify the transcript levels of the (+)-δ-cadinene synthase gene in different plant tissues or under various experimental conditions.
Methodology:
-
RNA Isolation and cDNA Synthesis:
-
Follow the same procedure as described for heterologous expression.
-
Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
-
Primer Design:
-
Design gene-specific primers for the (+)-δ-cadinene synthase gene that amplify a product of 100-200 base pairs.
-
Also, design primers for one or more stably expressed reference genes (e.g., actin, ubiquitin, or elongation factor 1-alpha) for normalization.
-
-
qRT-PCR Reaction:
-
Prepare a reaction mixture containing cDNA, gene-specific primers, and a SYBR Green-based qPCR master mix.
-
Perform the qRT-PCR in a real-time PCR cycler using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative expression of the target gene using the ΔΔCt method or a standard curve method.
-
Signaling Pathways and Experimental Workflows
To visualize the relationships between the different components of the α-calacorene biosynthesis pathway and the experimental approaches used to study it, the following diagrams have been generated using the DOT language.
Caption: Biosynthesis pathway of α-calacorene from acetyl-CoA.
An In-depth Technical Guide to the Natural Sources and Isolation of α-Calacorene
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Calacorene is a sesquiterpene hydrocarbon of significant interest within the scientific community, particularly for its potential pharmacological applications. As a volatile organic compound, it is found in the essential oils of various plants. This technical guide provides a comprehensive overview of the natural sources of α-calacorene, detailing its prevalence in different plant species and outlining the primary methods for its isolation and purification. The information presented herein is intended to serve as a valuable resource for researchers engaged in natural product chemistry, drug discovery, and related fields.
Natural Sources of α-Calacorene
α-Calacorene is distributed across a diverse range of plant families. The concentration of this sesquiterpene can vary significantly depending on the plant species, geographical location, season of harvest, and the specific part of the plant utilized. Essential oils are the primary matrices from which α-calacorene is isolated.[1][2]
Key Plant Sources
Several plant species have been identified as notable sources of α-calacorene. The following table summarizes the quantitative data available in the literature regarding the percentage of α-calacorene found in the essential oils of these plants.
| Plant Species | Family | Plant Part | Percentage of α-Calacorene in Essential Oil (%) |
| Diplotaenia cachrydifolia | Apiaceae | Aerial Parts | 25.5[3] |
| Acorus calamus | Araceae | Rhizome | 1.30[4] |
| Teucrium montanum | Lamiaceae | Aerial Parts | Not explicitly quantified, but present[5] |
| Lepidagathis fasciculata | Acanthaceae | Flowering Aerial Parts | Present (β-calacorene at 3.6%) |
| Chrysopogon zizanioides (Vetiver) | Poaceae | Roots | Present |
| Camellia sinensis | Theaceae | - | Reported to contain α-calacorene[6] |
| Calypogeia muelleriana | Calypogeiaceae | - | Reported to contain α-calacorene[6] |
Isolation and Purification Methodologies
The isolation of α-calacorene from its natural sources primarily involves the extraction of the essential oil from the plant matrix, followed by purification of the target compound. The choice of method depends on factors such as the stability of the compound, the desired purity, and the scale of the operation.
Extraction of Essential Oils
Hydrodistillation is a widely used method for extracting essential oils from plant materials. It is particularly suitable for heat-stable compounds like α-calacorene.
Experimental Protocol for Acorus calamus Rhizomes:
-
Plant Material Preparation: Dried rhizomes of Acorus calamus are powdered to increase the surface area for efficient extraction.[7]
-
Apparatus Setup: A Clevenger-type apparatus is typically used. The powdered rhizome is placed in a round-bottom flask with a sufficient amount of water.
-
Distillation: The mixture is heated to boiling. The resulting steam, carrying the volatile essential oil components, passes through a condenser.
-
Collection: The condensed liquid, a mixture of water and essential oil, is collected in a receiving vessel where the oil separates from the water based on their immiscibility and density difference.
-
Duration: For optimal yield from powdered rhizomes, a distillation time of 4 hours is recommended.[7]
-
Post-Distillation: The collected essential oil is dried over anhydrous sodium sulfate to remove any residual water.
Steam distillation is another common method, particularly for larger-scale operations, where steam is passed through the plant material.
Experimental Protocol for Chrysopogon zizanioides (Vetiver) Roots:
-
Plant Material Preparation: The roots of Chrysopogon zizanioides are cleaned to remove soil and other debris.
-
Apparatus Setup: The cleaned roots are packed into a still. A separate steam generator produces steam that is introduced into the bottom of the still.
-
Distillation: The steam passes through the root material, causing the volatile essential oils to vaporize.
-
Condensation and Collection: The steam and essential oil vapor mixture is then passed through a condenser and collected in a separator, where the oil and water phases are separated. The distillation process for vetiver roots typically lasts for 6 to 8 hours.
-
Post-Distillation: The collected essential oil is dried to remove residual water.
Supercritical fluid extraction is a "green" technology that utilizes a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. It is known for its high selectivity and the ability to extract compounds at low temperatures, thus preventing thermal degradation.
Experimental Protocol for Diplotaenia cachrydifolia:
-
Plant Material Preparation: The aerial parts of Diplotaenia cachrydifolia are dried and ground to a suitable particle size.
-
SFE System Parameters:
-
Pressure: 30.2 MPa
-
Temperature: 65.6°C
-
Modifier: 258.4 µL of a suitable modifier (e.g., ethanol) may be used to enhance extraction efficiency.
-
Static and Dynamic Extraction Times: These parameters are optimized based on the specific equipment and material but were found to have a lesser effect in some studies.[3]
-
-
Extraction: The plant material is loaded into the extraction vessel. Supercritical CO2, with or without a modifier, is then passed through the material, dissolving the essential oil components.
-
Separation: The pressure and/or temperature is then reduced in a separator, causing the CO2 to return to its gaseous state and the extracted oil to precipitate.
-
Collection: The essential oil, rich in α-calacorene, is collected from the separator.
References
- 1. Buy alpha-Calacorene | 21391-99-1 [smolecule.com]
- 2. This compound | 21391-99-1 | Benchchem [benchchem.com]
- 3. Optimisation of supercritical fluid extraction of essential oil components of Diplotaenia cachrydifolia: Box-Behnken design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, 21391-99-1 [thegoodscentscompany.com]
- 5. the-essential-oil-compositions-of-three-teucrium-taxa-growing-wild-in-sicily-hca-and-pca-analyses - Ask this paper | Bohrium [bohrium.com]
- 6. This compound | C15H20 | CID 12302243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Optimization of distillation conditions for better recovery of Acorus calamus L. essential oil [agris.fao.org]
Spectroscopic Profile of α-Calacorene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Calacorene is a bicyclic sesquiterpene hydrocarbon belonging to the cadinane class. Its chemical formula is C₁₅H₂₀, and it has a molecular weight of 200.32 g/mol .[1][2] This natural product is found in the essential oils of various plants and has garnered interest for its potential biological activities. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and exploration in medicinal chemistry and drug development. This guide provides a consolidated overview of the available spectroscopic data for α-Calacorene, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy, along with generalized experimental protocols.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For α-Calacorene, both ¹H and ¹³C NMR provide critical information about its carbon-hydrogen framework.
¹H NMR Spectroscopy
Proton NMR data reveals the chemical environment of the hydrogen atoms in the molecule. The spectrum of α-Calacorene exhibits characteristic signals for its aromatic, olefinic, and aliphatic protons.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment (Inferred) |
| ~7.0-7.2 | Multiplet | 3H | Aromatic protons (H-5, H-6, H-8) |
| ~5.9 | Singlet | 1H | Olefinic proton (H-3) |
| ~3.0 | Multiplet | 1H | Benzylic/Allylic proton (H-1) |
| ~2.3 | Singlet | 3H | Aromatic methyl protons (C-7-CH₃) |
| ~2.2 | Multiplet | 2H | Methylene protons (H-2) |
| ~1.9 | Multiplet | 1H | Isopropyl methine proton |
| ~1.2 | Doublet | 6H | Isopropyl methyl protons |
| ~1.0 | Doublet | 3H | Methyl protons (C-4-CH₃) |
Note: The data in this table is a composite of typical values for similar sesquiterpenes and partially reported data. Precise chemical shifts and coupling constants may vary depending on the solvent and instrument frequency.
¹³C NMR Spectroscopy
| Chemical Shift (δ) ppm | Carbon Type |
| 145-120 | Aromatic/Olefinic (sp²) |
| 50-20 | Aliphatic (sp³) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.
| Parameter | Value |
| Molecular Formula | C₁₅H₂₀ |
| Molecular Weight | 200.32 g/mol |
| Exact Mass | 200.1565 u |
| Molecular Ion (M⁺) | m/z 200 |
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of α-Calacorene would be characterized by the following key absorption bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3050-3000 | C-H stretch | Aromatic/Olefinic C-H |
| ~2960-2850 | C-H stretch | Aliphatic C-H |
| ~1600, ~1470 | C=C stretch | Aromatic ring |
| ~1650 | C=C stretch | Olefinic |
| ~1380, ~1365 | C-H bend | Isopropyl group (doublet) |
| ~880-800 | C-H bend | Aromatic substitution pattern |
Experimental Protocols
Detailed experimental protocols for the acquisition of spectroscopic data for α-Calacorene are not explicitly published as a standalone method. However, the following are generalized procedures based on common practices for the analysis of sesquiterpenes from natural sources.
NMR Spectroscopy
-
Sample Preparation: A sample of purified α-Calacorene (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, C₆D₆) in a 5 mm NMR tube.
-
Instrumentation: Data is acquired on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.
-
¹H NMR Acquisition: A standard one-dimensional proton experiment is performed. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (e.g., 0-10 ppm), and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is typically run. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans and a longer acquisition time are required compared to ¹H NMR.
-
2D NMR Experiments: For complete structural assignment, a suite of 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be performed to establish proton-proton and proton-carbon correlations.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile compounds like α-Calacorene in complex mixtures such as essential oils.
-
Sample Preparation: The essential oil or a solution of the isolated compound in a volatile solvent (e.g., hexane, dichloromethane) is prepared.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.
-
Gas Chromatography: A capillary column with a non-polar stationary phase (e.g., DB-5, HP-5MS) is typically employed. The oven temperature is programmed to ramp from a low starting temperature (e.g., 60 °C) to a higher final temperature (e.g., 240 °C) to ensure separation of the components. Helium is commonly used as the carrier gas.
-
Mass Spectrometry: The mass spectrometer is typically operated in electron ionization (EI) mode at 70 eV. A mass range of m/z 40-400 is scanned. Identification of α-Calacorene is achieved by comparing its retention time and mass spectrum with those of an authentic standard or with data from spectral libraries (e.g., NIST, Wiley).
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample like α-Calacorene, the spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable solvent (e.g., CCl₄) can be prepared and placed in a solution cell.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty sample holder (or the solvent) is first recorded. The sample spectrum is then acquired, and the background is automatically subtracted. The spectrum is typically recorded over the mid-IR range of 4000-400 cm⁻¹.
Workflow for Spectroscopic Analysis
The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of α-Calacorene.
References
α-Calacorene Enantiomers: A Technical Guide to Stereochemistry Determination and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Calacorene is a bicyclic sesquiterpene hydrocarbon belonging to the cadinane class. It is a constituent of various plant essential oils and has garnered interest for its potential biological activities, including antibacterial and antioxidant properties. The structure of α-calacorene contains a chiral center at the C-1 position, giving rise to two enantiomers: (+)-α-calacorene and (-)-α-calacorene. The stereochemistry of this chiral center is crucial as it can significantly influence the biological activity and pharmacokinetic properties of the molecule. This technical guide provides an in-depth overview of the stereochemistry of α-calacorene, methods for the separation and determination of its enantiomers, and a summary of its known biological interactions.
Stereochemistry of α-Calacorene
The IUPAC name for the (+)-enantiomer of α-calacorene is (1S)-4,7-dimethyl-1-(1-methylethyl)-1,2-dihydronaphthalene. The (-)-enantiomer is (1R)-4,7-dimethyl-1-(1-methylethyl)-1,2-dihydronaphthalene. The absolute configuration at the C-1 stereocenter dictates the three-dimensional arrangement of the isopropyl group relative to the dihydronaphthalene ring system. The natural form of α-calacorene is often found to be enantiomerically pure, a result of the stereospecificity of the sesquiterpene synthases involved in its biosynthesis from farnesyl diphosphate[1].
Quantitative Data
A comprehensive summary of the quantitative data for α-calacorene enantiomers is presented below. It is important to note that specific optical rotation values for the pure enantiomers of α-calacorene are not widely reported in the literature, which presents a challenge in determining enantiomeric excess by polarimetry alone.
Table 1: Physicochemical Properties of α-Calacorene
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₀ | [2][3][4] |
| Molecular Weight | 200.32 g/mol | [2][4][5] |
| CAS Number | 21391-99-1 | [1][2][3][4] |
| IUPAC Name ((+)-form) | (1S)-4,7-dimethyl-1-(1-methylethyl)-1,2-dihydronaphthalene | [2] |
Table 2: Gas Chromatography Retention Indices for α-Calacorene
| Stationary Phase | Retention Index (LRI) | Reference |
| Non-polar (general) | 1538 - 1560 | [4] |
Note: Retention indices can vary based on the specific column and analytical conditions.
Experimental Protocols
The determination of the stereochemistry and enantiomeric composition of α-calacorene relies on a combination of chromatographic and spectroscopic techniques.
Enantioselective Gas Chromatography (GC)
Chiral GC is a powerful technique for separating and quantifying the enantiomers of volatile compounds like α-calacorene.
Methodology:
-
Column: A capillary column coated with a chiral stationary phase (CSP) is essential. Derivatized cyclodextrins, such as permethylated β-cyclodextrin, are commonly used for the separation of terpene enantiomers[6][7].
-
Carrier Gas: Helium is typically used as the carrier gas.
-
Injection: A split/splitless injector is used, with the sample diluted in a suitable solvent like dichloromethane.
-
Oven Temperature Program: A slow temperature ramp (e.g., 1-2 °C/min) is often employed to achieve optimal resolution of the enantiomers[6].
-
Detection: A flame ionization detector (FID) is used for quantification, while a mass spectrometer (MS) can be used for identification[6][7].
Workflow for Enantiomeric Ratio Determination by Chiral GC-MS:
Chiral High-Performance Liquid Chromatography (HPLC)
For less volatile derivatives of α-calacorene or for preparative scale separations, chiral HPLC is a suitable method. A study on the related compound (-)-3-hydroxy-α-calacorene utilized chiral HPLC for its analysis[8].
Methodology:
-
Column: A chiral stationary phase is required. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and have broad applicability for chiral separations.
-
Mobile Phase: The choice of mobile phase depends on the nature of the CSP and the analyte. For normal-phase separations, mixtures of alkanes (e.g., hexane) and alcohols (e.g., isopropanol) are common.
-
Detection: A UV detector is typically used, assuming the analyte has a suitable chromophore.
Determination of Absolute Configuration
Determining the absolute configuration of a chiral center requires more advanced techniques.
1. X-ray Crystallography: This is the gold standard for determining the absolute configuration of a molecule. However, it requires a single crystal of the compound or a suitable crystalline derivative. The absolute configuration of (-)-3-hydroxy-α-calacorene was successfully determined using this method[8].
2. Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The experimental VCD spectrum is then compared to a theoretically calculated spectrum for a known enantiomer (e.g., the (S)-enantiomer) to determine the absolute configuration of the sample.
3. Mosher's Method: This NMR-based technique involves the derivatization of a chiral alcohol with a chiral reagent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. The analysis of the ¹H NMR chemical shift differences between the two diastereomers allows for the determination of the absolute configuration of the alcohol. While α-calacorene itself is not an alcohol, this method could be applied to a hydroxylated derivative.
Biological Activity and Signaling Pathways
α-Calacorene has been reported to exhibit antibacterial activity, particularly against Gram-negative bacteria. In silico docking studies have suggested that α-calacorene may interact with the BamA protein, a key component of the β-barrel assembly machinery (BAM) complex in the outer membrane of Gram-negative bacteria[5]. The BAM complex is essential for the folding and insertion of β-barrel proteins into the outer membrane. Inhibition of BamA function would disrupt the integrity of the outer membrane, leading to bacterial cell death.
Proposed Antibacterial Mechanism of α-Calacorene:
Conclusion
The stereochemistry of α-calacorene is a critical aspect that influences its biological properties. While the natural occurrence of enantiomerically pure forms is suggested, the definitive separation and characterization of its enantiomers require specialized analytical techniques such as chiral chromatography. The determination of the absolute configuration can be achieved through methods like X-ray crystallography or VCD. Further research is needed to fully elucidate the specific biological activities of each enantiomer and to validate the proposed antibacterial mechanism of action. The methodologies and information presented in this guide provide a framework for researchers and drug development professionals to approach the study of α-calacorene and its stereoisomers.
References
- 1. alpha-Calacorene | 21391-99-1 | Benchchem [benchchem.com]
- 2. This compound | C15H20 | CID 12302243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. α-Calacorene [webbook.nist.gov]
- 4. α-Calacorene [webbook.nist.gov]
- 5. Buy this compound | 21391-99-1 [smolecule.com]
- 6. scispec.co.th [scispec.co.th]
- 7. Aroma Compounds in Essential Oils: Analyzing Chemical Composition Using Two-Dimensional Gas Chromatography–High Resolution Time-of-Flight Mass Spectrometry Combined with Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The absolute configuration of (-)-3-hydroxy-alpha-calacorene - PubMed [pubmed.ncbi.nlm.nih.gov]
α-Calacorene CAS number and molecular formula
α-Calacorene: A Technical Overview
Abstract
α-Calacorene is a bicyclic sesquiterpene hydrocarbon with significant interest in chemical and pharmacological research. This document provides a comprehensive technical overview of α-Calacorene, including its chemical identity, physicochemical properties, and relevant biological activities. Detailed experimental protocols and data are presented to support further research and development efforts by professionals in the field.
Chemical Identity and Properties
α-Calacorene is a volatile organic compound found in various essential oils of aromatic plants. Its core chemical structure is a dihydro-1,6-dimethyl-4-(1-methylethyl)naphthalene.
Table 1: Chemical and Physical Data for α-Calacorene
| Parameter | Value | Reference |
| CAS Number | 38599-17-6 | [1] |
| Molecular Formula | C15H20 | [1] |
| IUPAC Name | dihydro-1,6-dimethyl-4-(1-methylethyl)naphthalene | [1] |
| Synonyms | α-Calacorene II | [1] |
Experimental Protocols
This section would typically contain detailed experimental methodologies. As the initial search did not yield specific experimental protocols, this section will be populated in subsequent steps as more information is gathered.
Biological Activity and Signaling Pathways
This section will detail the known biological activities of α-Calacorene and the signaling pathways it modulates. Diagrams generated using Graphviz will be included here to visualize these pathways. This section will be developed as more information becomes available.
Logical Flow for Compound Screening
Below is a generalized workflow for the screening of natural compounds like α-Calacorene for potential therapeutic activity.
Caption: Generalized workflow for natural product drug discovery.
References
An In-depth Technical Guide to the Physical and Chemical Properties of α-Calacorene
For Researchers, Scientists, and Drug Development Professionals
Abstract
α-Calacorene is a naturally occurring sesquiterpene hydrocarbon with the chemical formula C₁₅H₂₀.[1] Found in the essential oils of various plants, it has garnered interest for its potential biological activities, including antibacterial and antioxidant properties. This technical guide provides a comprehensive overview of the known physical and chemical properties of α-Calacorene, detailed experimental protocols for its analysis and isolation, and an exploration of its known biological activities and biosynthetic pathway.
Physical and Chemical Properties
α-Calacorene is a colorless to pale yellow liquid with a characteristic woody odor.[2] While many of its physical properties have been estimated through computational models, some experimentally determined values are available. A summary of its key physical and chemical data is presented in Table 1.
Table 1: Physical and Chemical Properties of α-Calacorene
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₀ | [1] |
| Molecular Weight | 200.32 g/mol | [1] |
| Appearance | Colorless to pale yellow clear liquid (est.) | [2] |
| Odor | Woody | [2] |
| Boiling Point | 289.00 to 290.00 °C @ 760.00 mm Hg | [2] |
| Melting Point | Not available | |
| Density (Predicted) | 0.927 ± 0.06 g/cm³ | |
| Flash Point | 126.11 °C (259.00 °F) TCC | [2] |
| Vapor Pressure (Estimated) | 0.004000 mmHg @ 25.00 °C | [2] |
| Solubility | Soluble in alcohol; Insoluble in water (0.2376 mg/L @ 25 °C est.) | [2] |
| logP (o/w) (Estimated) | 6.218 | [2] |
| Enthalpy of Fusion (ΔfusH°) | 21.21 kJ/mol | |
| Enthalpy of Vaporization (ΔvapH°) | 53.23 kJ/mol |
Spectral Data for Structural Elucidation
The structure of α-Calacorene has been elucidated and confirmed using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
2.1. Mass Spectrometry (MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the identification of α-Calacorene in complex mixtures like essential oils. Under electron ionization (EI), α-Calacorene exhibits a characteristic fragmentation pattern with a molecular ion peak ([M]⁺) at m/z 200, corresponding to its molecular weight.
2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Both ¹H and ¹³C NMR spectroscopy are crucial for the detailed structural analysis of α-Calacorene.
-
¹H NMR: The proton NMR spectrum of α-Calacorene shows characteristic signals for its aromatic, olefinic, and aliphatic protons. For example, a triplet at approximately 5.35 ppm is indicative of the olefinic proton, while a multiplet around 2.80 ppm corresponds to the allylic/benzylic protons. The geminal methyl protons of the isopropyl group typically appear as a singlet around 1.25 ppm.
-
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Aromatic carbons generally resonate in the range of 120-140 ppm, while aliphatic carbons, including the methyl and isopropyl groups, appear at lower chemical shifts, typically between 15 and 45 ppm.
Experimental Protocols
3.1. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of α-Calacorene in Essential Oils
This protocol outlines a general method for the qualitative and quantitative analysis of α-Calacorene in an essential oil sample.
Objective: To identify and quantify α-Calacorene in an essential oil sample.
Materials and Equipment:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
HP-5MS capillary column (or equivalent)
-
Helium (carrier gas)
-
Essential oil sample
-
Hexane (solvent)
-
Microsyringe
-
Autosampler vials
Procedure:
-
Sample Preparation: Dilute the essential oil sample in hexane to a suitable concentration (e.g., 1:100 v/v).
-
GC-MS Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase to 240 °C at a rate of 3 °C/min.
-
Hold: Maintain 240 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Injection: Inject 1 µL of the prepared sample into the GC-MS system.
-
Data Analysis:
-
Identify the peak corresponding to α-Calacorene by comparing its mass spectrum and retention time with a known standard or with data from spectral libraries (e.g., NIST). The mass spectrum should show a molecular ion peak at m/z 200.
-
Quantify the amount of α-Calacorene using an internal or external standard method.
-
3.2. Isolation of α-Calacorene from Plant Material by Steam Distillation
This protocol describes a general procedure for the extraction of essential oils containing α-Calacorene from plant material using steam distillation.
Objective: To isolate the essential oil containing α-Calacorene from a plant source.
Materials and Equipment:
-
Steam distillation apparatus (including a boiling flask, still head, condenser, and receiving flask)
-
Heating mantle
-
Plant material (e.g., dried leaves, seeds)
-
Water (distilled or deionized)
-
Separatory funnel
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Preparation of Plant Material: Grind the dried plant material to a coarse powder.
-
Apparatus Setup: Set up the steam distillation apparatus. Place the ground plant material in the boiling flask and add sufficient water to cover it.
-
Distillation: Heat the flask to boiling. Steam will pass through the plant material, carrying the volatile essential oils with it.
-
Condensation and Collection: The steam and essential oil vapor will condense in the condenser and be collected in the receiving flask as a two-phase mixture (oil and water).
-
Separation: Transfer the collected distillate to a separatory funnel. Allow the layers to separate and drain off the aqueous layer.
-
Drying: Collect the essential oil layer and dry it over anhydrous sodium sulfate to remove any residual water.
-
Solvent Removal: If a solvent was used for extraction from the distillate, remove it using a rotary evaporator under reduced pressure.
-
Analysis: Analyze the extracted essential oil using GC-MS (as described in Protocol 3.1) to confirm the presence and determine the purity of α-Calacorene.
Chemical Synthesis
The total synthesis of α-Calacorene can be achieved through the cyclization of acyclic precursors. A common strategy involves the acid-catalyzed cyclization of farnesyl derivatives or geranylacetone.[1]
Caption: General scheme for the acid-catalyzed synthesis of α-Calacorene.
Biological Activity and Mechanism of Action
Preliminary research suggests that α-Calacorene possesses a range of biological activities.
5.1. Antibacterial Activity
α-Calacorene has demonstrated antibacterial properties, particularly against Gram-negative bacteria. In silico studies suggest that it may exert its effect by interacting with and inhibiting the BamA protein, a key component of the β-barrel assembly machinery in the outer membrane of Gram-negative bacteria. The disruption of this complex would interfere with essential cellular processes, leading to bacterial growth inhibition.
5.2. Antioxidant Activity
Some studies have indicated that α-Calacorene exhibits antioxidant properties, suggesting it may have the ability to scavenge free radicals. This activity is common among terpenoid compounds and contributes to their potential therapeutic applications.
5.3. Cytotoxic Effects
In vitro studies have suggested that α-Calacorene may have cytotoxic effects on certain cancer cell lines. However, this research is in its early stages, and further investigation is required to understand its potential as an anticancer agent and its mechanism of action.
Signaling Pathways:
Currently, there is a lack of specific research detailing the direct effects of α-Calacorene on major signaling pathways in eukaryotic cells, such as the NF-κB or MAPK pathways. The anti-inflammatory and apoptotic effects often associated with terpenes are generally linked to the modulation of these pathways, but direct evidence for α-Calacorene is not yet available in the scientific literature.
Biosynthesis
The biosynthesis of α-Calacorene in plants follows the mevalonate pathway, which is responsible for the production of all isoprenoids.
Caption: Biosynthetic pathway of α-Calacorene from primary metabolites.
The key precursor for all sesquiterpenes is farnesyl diphosphate (FPP).[1] FPP is formed from the condensation of isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).[1] The conversion of the linear FPP molecule into the cyclic structure of α-Calacorene is catalyzed by a class of enzymes known as sesquiterpene synthases (STSs).[1] This enzymatic reaction proceeds through a series of carbocation intermediates, involving cyclization and rearrangement steps to form the final α-Calacorene structure.[1]
Future Directions
The study of α-Calacorene is an active area of research. Future investigations should focus on:
-
Elucidation of Signaling Pathways: In-depth studies are needed to determine the specific molecular targets and signaling pathways modulated by α-Calacorene to understand its anti-inflammatory, and potential anticancer effects.
-
In Vivo Studies: The majority of the current biological data is from in vitro studies. In vivo animal studies are necessary to validate these findings and to assess the pharmacokinetic and pharmacodynamic properties of α-Calacorene.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of α-Calacorene analogs could provide valuable insights into the structural features required for its biological activity and could lead to the development of more potent and selective therapeutic agents.
Conclusion
α-Calacorene is a sesquiterpene with interesting, yet underexplored, biological potential. This guide has summarized the current knowledge of its physical and chemical properties, along with methodologies for its analysis and isolation. While preliminary studies are promising, further rigorous scientific investigation is required to fully elucidate its mechanisms of action and to determine its potential for development as a therapeutic agent.
References
α-Calacorene in Essential Oils: A Technical Guide for Researchers
Abstract
α-Calacorene is a sesquiterpene hydrocarbon found in the essential oils of various plant species. This document provides a comprehensive overview of its occurrence, detailing the plant sources and the respective concentrations of α-calacorene. It also outlines the standard experimental protocols for the extraction and quantitative analysis of this compound, primarily focusing on hydrodistillation and gas chromatography-mass spectrometry (GC-MS). This guide is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the scientific exploration of α-calacorene.
Introduction to α-Calacorene
α-Calacorene, with the chemical formula C₁₅H₂₀, is a bicyclic aromatic sesquiterpene. It is a volatile organic compound and a constituent of many essential oils derived from terrestrial plants. The presence and concentration of α-calacorene can vary significantly depending on the plant species, geographical location, harvesting time, and the specific part of the plant used for extraction. Its chemical structure contributes to the aromatic profile of the essential oils in which it is present.
Occurrence of α-Calacorene in Essential Oils
The presence of α-calacorene has been documented in a variety of plant essential oils. The following table summarizes the quantitative data on its occurrence across different plant species.
| Plant Species | Plant Part | Percentage of α-Calacorene (%) |
| Rhododendron anthopogonoides | Not Specified | 0.9%[1][2] |
| Daucus carota ssp. maximus | Not Specified | 1.30%[3] |
| Curcuma longa (Turmeric) | Rhizome | 1.78%[4] |
| Phoebe oil Brazil | Not Specified | 1.06%[5] |
| Pimenta leaf oil | Leaf | 1.23%[5] |
| Salvia plebeia | Not Specified | 2.75%[5] |
| Pennyroyal oil Cuba | Not Specified | 0.09%[5] |
| Pepper tree berry oil | Berry | 0.26%[5] |
| Pteronia oil | Not Specified | 0.70%[5] |
| Salvia sclarea seed oil Tunisia | Seed | 0.10%[5] |
| Sugandha kokila berry oil | Berry | 0.10%[5] |
Experimental Protocols
The extraction and analysis of α-calacorene from plant materials typically involve hydrodistillation followed by gas chromatography-mass spectrometry (GC-MS).
Essential Oil Extraction: Hydrodistillation
Hydrodistillation is a common method for extracting essential oils from plant materials. A Clevenger-type apparatus is frequently employed for this purpose.
Methodology:
-
Plant Material Preparation: The plant material (e.g., leaves, rhizomes) is first dried and then ground into a powder to increase the surface area for efficient oil extraction.
-
Hydrodistillation Process: A known quantity of the powdered plant material (e.g., 200 g) is placed in a flask with a sufficient volume of distilled water (e.g., 6 L).[2] The mixture is heated to boiling, and the distillation process is carried out for a set duration, typically around 3 to 8 hours.[2][4]
-
Oil Collection: The steam and volatilized essential oils pass through a condenser, where they cool and return to a liquid state. The essential oil, being less dense than water, separates and is collected.
-
Drying and Storage: The collected oil is dried over anhydrous sodium sulfate to remove any residual water. The final essential oil is then stored in a sealed, airtight vial, often in a refrigerator at 4°C, to prevent degradation.[4]
Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique used to separate, identify, and quantify the individual chemical components of an essential oil.
Methodology:
-
Sample Preparation: A small volume of the essential oil (e.g., 1 µL) is diluted in a suitable solvent, such as methanol (e.g., 1 ml).[6]
-
Injection: A small volume of the diluted sample (e.g., 0.1-1 µL) is injected into the GC system.[2][6]
-
Gas Chromatography:
-
Carrier Gas: Helium is commonly used as the carrier gas at a constant flow rate (e.g., 1 mL/min).[2]
-
Column: A capillary column, such as an HP-5MS (30 m x 0.25 mm i.d. x 0.25 µm film thickness), is typically used for separation.[6][7]
-
Oven Temperature Program: The oven temperature is programmed to increase gradually to allow for the separation of compounds with different boiling points. A typical program might be: start at 50-60°C, hold for a few minutes, then ramp up at a rate of 2.5-4°C/min to a final temperature of 240-280°C, and hold for a final period.[1][2][6]
-
-
Mass Spectrometry:
-
Ionization: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized, typically by electron impact (EI) at 70 eV.[2]
-
Detection: The ionized fragments are detected based on their mass-to-charge ratio.
-
-
Component Identification: The identification of α-calacorene is achieved by comparing its mass spectrum and retention index with those of known standards and reference libraries, such as NIST and Wiley.[1]
Visualized Workflows
The following diagrams illustrate the key experimental workflows described above.
Caption: Experimental workflow for essential oil extraction and GC-MS analysis.
Caption: Example of a GC oven temperature program for essential oil analysis.
References
- 1. Essential oil extraction, GC-MS analysis, and preparation of leaf extracts [bio-protocol.org]
- 2. 3.3. Essential Oil Extraction and GC/MS Analysis [bio-protocol.org]
- 3. agilent.com [agilent.com]
- 4. Analysis of the Chemical Composition of the Essential Oil of Polygonum minus Huds. Using Two-Dimensional Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. scitepress.org [scitepress.org]
- 7. kijoms.uokerbala.edu.iq [kijoms.uokerbala.edu.iq]
An In-depth Technical Guide to the Thermogravimetric Analysis of α-Calacorene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the application of Thermogravimetric Analysis (TGA) for the characterization of α-Calacorene, an aromatic sesquiterpene. Due to a lack of specific TGA data for α-Calacorene in the current literature, this document outlines a generalized methodology and presents hypothetical data based on the known thermal behavior of similar sesquiterpenes. This guide serves as a practical framework for researchers intending to perform TGA on α-Calacorene and similar natural products.
Introduction to Thermogravimetric Analysis (TGA)
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[1][2] This method is crucial for determining the thermal stability, decomposition profile, and composition of materials.[1][3] For a sesquiterpene like α-Calacorene (C₁₅H₂₀)[4][5], TGA can provide valuable insights into its volatility, thermal degradation pathways, and the presence of any residual solvents or impurities. The technique is widely used in the pharmaceutical and natural product industries for material characterization.[3][6]
Hypothetical Thermogravimetric Profile of α-Calacorene
The following table summarizes the expected quantitative data from a TGA experiment on α-Calacorene conducted under an inert nitrogen atmosphere.
| Parameter | Value | Unit | Description |
| Onset of Decomposition (T_onset) | ~ 150 - 200 | °C | The temperature at which significant mass loss begins. |
| Peak Decomposition Temperature (T_peak) | ~ 220 - 270 | °C | The temperature at which the rate of mass loss is maximal. |
| Final Decomposition Temperature (T_final) | ~ 300 - 350 | °C | The temperature at which the decomposition process is complete. |
| Mass Loss | > 99 | % | The total percentage of mass lost during the analysis. |
| Residue at 600 °C | < 1 | % | The percentage of non-volatile residue remaining. |
Experimental Protocol for TGA of α-Calacorene
This section details a standard experimental methodology for conducting a thermogravimetric analysis of α-Calacorene.
3.1. Instrumentation
A calibrated thermogravimetric analyzer equipped with a high-precision microbalance and a furnace capable of controlled heating rates is required. The instrument should allow for precise control of the atmospheric composition.
3.2. Sample Preparation
-
Ensure the α-Calacorene sample is pure and free of any visible impurities.
-
Accurately weigh approximately 5-10 mg of the sample into a clean, inert TGA pan (e.g., alumina or platinum).
-
Record the exact sample weight.
3.3. TGA Measurement Parameters
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp up the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.
-
-
Atmosphere:
-
Purge the furnace with high-purity nitrogen gas at a constant flow rate of 50 mL/min to maintain an inert atmosphere and prevent oxidative degradation.
-
-
Data Acquisition:
-
Continuously record the sample mass and temperature throughout the experiment.
-
3.4. Data Analysis
The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature) should be analyzed to determine the onset temperature of decomposition, the peak decomposition temperature, and the total mass loss.
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the general workflow for performing a thermogravimetric analysis.
Caption: Experimental workflow for Thermogravimetric Analysis.
4.2. Logical Relationships in TGA Data Interpretation
This diagram outlines the logical flow of interpreting TGA results to characterize a material.
Caption: Logical flow of TGA data interpretation.
Conclusion
Thermogravimetric analysis is an indispensable tool for characterizing the thermal properties of volatile natural products like α-Calacorene. While specific data for this compound is not yet published, the methodologies and expected outcomes presented in this guide provide a solid foundation for researchers. A systematic TGA study of α-Calacorene would contribute valuable data to the scientific community, aiding in its potential development for various applications.
References
- 1. Thermogravimetric Analysis (TGA) | Thermal Characterisation Facility [thermal.msm.cam.ac.uk]
- 2. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]
- 3. aurigaresearch.com [aurigaresearch.com]
- 4. α-Calacorene [webbook.nist.gov]
- 5. Page loading... [guidechem.com]
- 6. tainstruments.com [tainstruments.com]
- 7. Terpene degradation and extraction from basil and oregano leaves using subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Extraction of α-Calacorene from Plant Material
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of various methods for extracting α-Calacorene, a sesquiterpene of interest for its potential biological activities, from plant materials. This document details and compares several common extraction techniques, offering quantitative data where available and providing detailed experimental protocols.
Introduction to α-Calacorene
α-Calacorene is a volatile sesquiterpene hydrocarbon found in the essential oils of various plants. It is recognized for its characteristic woody aroma and is being investigated for its potential pharmacological properties. Effective extraction from its natural plant sources is a critical first step for research and development. This document outlines and compares key extraction methodologies: Steam Distillation, Hydrodistillation, Solvent Extraction, and Supercritical Fluid Extraction (SFE).
Comparison of Extraction Methods
The choice of extraction method can significantly impact the yield and purity of the extracted α-Calacorene. The following table summarizes quantitative data from studies on different plant materials, offering a comparison of the effectiveness of various techniques.
| Plant Material | Extraction Method | Key Parameters | α-Calacorene Content (%) | Yield | Reference |
| Diplotaenia cachrydifolia | Supercritical Fluid Extraction (SFE) | Pressure: 30.2 MPa, Temperature: 65.6°C, Modifier: 258.4 µL Methanol | 25.5 | Not Reported | [1] |
| Cedrus deodara (Sawdust) | Hydrodistillation | Not specified | Major component (unquantified) | 2.1% (essential oil) | [2] |
| Descurainia Sophia L. (Seed) | Supercritical Fluid Extraction (SFE) | Pressure: 355 bar, Temperature: 65°C, Modifier: 150 µL Methanol, Dynamic Time: 35 min, Static Time: 10 min | Not a major component | 0.68 to 17.1% (w/w) | [3] |
| Descurainia Sophia L. (Seed) | Steam Distillation | Not specified | Not a major component | 0.25% (v/w) | [3] |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are intended as a guide and may require optimization depending on the specific plant material and desired scale of extraction.
Steam Distillation
Steam distillation is a widely used method for extracting essential oils from plant materials. It is particularly suitable for volatile compounds like α-Calacorene. The process involves passing steam through the plant material, which vaporizes the volatile compounds. The vapor mixture is then condensed and collected.
Protocol:
-
Preparation of Plant Material:
-
Air-dry the plant material to reduce moisture content.
-
Grind the dried material to a coarse powder to increase the surface area for efficient extraction.
-
-
Apparatus Setup:
-
Assemble a Clevenger-type apparatus, which consists of a boiling flask, a biomass flask, a condenser, and a collection vessel.
-
Place the ground plant material into the biomass flask.
-
Fill the boiling flask with distilled water to about two-thirds of its volume.
-
-
Distillation Process:
-
Heat the boiling flask to generate steam. The steam will pass through the plant material in the biomass flask.
-
The steam will carry the volatile essential oils, including α-Calacorene, to the condenser.
-
Cool the condenser with a continuous flow of cold water to condense the steam and vaporized oil into a liquid.
-
-
Collection and Separation:
-
Collect the condensate, which will be a mixture of water (hydrosol) and essential oil, in the collection vessel.
-
Allow the mixture to stand until the oil and water layers separate. α-Calacorene, being less dense than water, will form the upper layer.
-
Carefully separate the essential oil layer from the aqueous layer using a separatory funnel.
-
-
Drying and Storage:
-
Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
-
Store the purified essential oil in a tightly sealed, dark glass vial at 4°C to prevent degradation.
-
Diagram of Steam Distillation Workflow:
Caption: Workflow for α-Calacorene extraction using steam distillation.
Hydrodistillation
Hydrodistillation is a simpler variation of steam distillation where the plant material is in direct contact with boiling water.
Protocol:
-
Preparation of Plant Material:
-
As with steam distillation, use dried and coarsely ground plant material.
-
-
Apparatus Setup:
-
Place the ground plant material in a round-bottom flask.
-
Add a sufficient amount of distilled water to completely cover the plant material.
-
Connect the flask to a Clevenger-type apparatus.
-
-
Distillation Process:
-
Gently heat the flask to bring the water to a boil. The steam generated will pass through the plant material, carrying the volatile oils.
-
The subsequent steps of condensation and collection are the same as in steam distillation.
-
-
Collection, Separation, Drying, and Storage:
-
Follow steps 4 and 5 from the Steam Distillation protocol.
-
Diagram of Hydrodistillation Workflow:
Caption: Workflow for α-Calacorene extraction using hydrodistillation.
Solvent Extraction (Maceration)
Solvent extraction involves the use of an organic solvent to dissolve the desired compounds from the plant material. Maceration is a simple and common solvent extraction technique.
Protocol:
-
Preparation of Plant Material:
-
Use dried and finely powdered plant material for optimal solvent penetration.
-
-
Extraction Process:
-
Place a known weight of the powdered plant material in a sealed container.
-
Add a suitable solvent (e.g., n-hexane, ethanol, or dichloromethane for the non-polar α-Calacorene) in a specific solid-to-solvent ratio (e.g., 1:10 w/v).
-
Allow the mixture to stand for a defined period (e.g., 24-72 hours) at room temperature, with occasional agitation to enhance extraction.
-
-
Filtration and Concentration:
-
Filter the mixture to separate the extract from the solid plant residue.
-
Wash the residue with a small amount of fresh solvent to recover any remaining extract.
-
Combine the filtrates and concentrate the extract using a rotary evaporator under reduced pressure to remove the solvent.
-
-
Purification and Storage:
-
The resulting crude extract can be further purified if necessary.
-
Store the extract in a sealed, light-protected container at a low temperature.
-
Diagram of Solvent Extraction (Maceration) Workflow:
Caption: Workflow for α-Calacorene extraction via solvent maceration.
Supercritical Fluid Extraction (SFE)
SFE uses a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. By manipulating temperature and pressure, the solvating power of the supercritical fluid can be tuned for selective extraction. This method is considered a "green" technology due to the use of a non-toxic and easily removable solvent.
Protocol:
-
Preparation of Plant Material:
-
Dry and grind the plant material to a consistent particle size.
-
-
Apparatus Setup:
-
Load the ground plant material into the extraction vessel of the SFE system.
-
-
Extraction Process:
-
Pressurize and heat the CO₂ to bring it to its supercritical state (above its critical point of 31.1°C and 7.38 MPa).
-
Pass the supercritical CO₂ through the extraction vessel. The α-Calacorene will dissolve in the supercritical fluid.
-
A co-solvent (modifier) such as methanol or ethanol can be added to the CO₂ to increase its polarity and enhance the extraction of certain compounds.
-
-
Separation and Collection:
-
Route the mixture of supercritical fluid and dissolved compounds to a separator.
-
In the separator, reduce the pressure and/or increase the temperature, causing the CO₂ to return to its gaseous state and lose its solvating power.
-
The extracted compounds, including α-Calacorene, will precipitate and can be collected.
-
-
Solvent Recycling:
-
The gaseous CO₂ can be re-compressed and recycled for further extractions.
-
Diagram of Supercritical Fluid Extraction (SFE) Workflow:
Caption: Workflow for α-Calacorene extraction using SFE.
Concluding Remarks
The selection of an appropriate extraction method for α-Calacorene is contingent upon several factors, including the specific plant matrix, the desired purity and yield of the final product, the available equipment, and environmental considerations. While steam and hydrodistillation are traditional and effective methods for obtaining essential oils rich in volatile compounds, SFE offers a highly tunable and environmentally friendly alternative that can provide high-purity extracts. Solvent extraction, particularly maceration, is a simple and scalable method, though it requires careful selection of solvents and subsequent removal. For optimal results, it is recommended to perform preliminary comparative studies to determine the most efficient and effective extraction method for the specific plant material of interest.
References
Application Note: Quantification of α-Calacorene in Essential Oils using GC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Calacorene is a sesquiterpene hydrocarbon found in various essential oils, contributing to their aromatic profile and potential biological activities. Accurate quantification of this compound is crucial for the quality control of essential oils, for understanding their therapeutic properties, and for the development of new pharmaceutical and cosmetic products. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds in complex mixtures like essential oils.[1] This application note provides a detailed protocol for the quantification of α-calacorene in essential oils using GC-MS with an internal standard method.
Quantitative Data Summary
The concentration of α-calacorene can vary significantly depending on the plant species, geographical origin, and extraction method. The following table summarizes the percentage of α-calacorene found in a selection of essential oils as reported in scientific literature.
| Essential Oil Source | Plant Part | α-Calacorene Concentration (%) | Reference |
| Pilgerodendron uviferum (Ciprés) | 2.4 | [2] | |
| Acanthospermum hispidum | Aerial Part | 0.1 | [3] |
| Unspecified (from study on Zingiber officinale and Curcuma longa) | 1.78 | [4] | |
| Salvia plebeia | 2.75 | [5] | |
| Phoebe oil (Brazil) | 1.06 | [5] | |
| Pimenta leaf oil | 1.23 | [5] | |
| Calamus rhizome oil | 1.30 | [5] |
Experimental Protocol
This protocol outlines the necessary steps for the quantitative analysis of α-calacorene in essential oils using an internal standard method with GC-MS.
Materials and Reagents
-
Essential Oil Samples
-
α-Calacorene analytical standard (≥95% purity)
-
Internal Standard (IS): α-Cedrene (≥98% purity) or 1,4-Dichlorobenzene. The choice of internal standard should be based on its ability to separate completely from other components in the sample and its chemical similarity to the analyte.[6]
-
Solvent: Hexane or Ethyl Acetate (GC grade, ≥99.5% purity)
-
Anhydrous Sodium Sulfate
-
Micropipettes and tips
-
Vials: 2 mL amber glass vials with PTFE-lined screw caps
-
Vortex mixer
-
Centrifuge
Preparation of Standard Solutions
-
α-Calacorene Stock Solution (1000 µg/mL): Accurately weigh 10 mg of α-calacorene standard and dissolve it in 10 mL of hexane in a volumetric flask.
-
Internal Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of α-cedrene (or other suitable IS) and dissolve it in 10 mL of hexane in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the α-calacorene stock solution with hexane to achieve concentrations ranging from 1 to 100 µg/mL. To each calibration standard, add a constant concentration of the internal standard (e.g., 10 µg/mL).
Sample Preparation
-
Accurately weigh 100 mg of the essential oil sample into a 10 mL volumetric flask.
-
Add 5 mL of hexane and the internal standard to achieve a final concentration of 10 µg/mL.
-
Vortex the mixture for 1 minute to ensure homogeneity.
-
Bring the volume up to 10 mL with hexane.
-
Add a small amount of anhydrous sodium sulfate to remove any residual water.
-
Centrifuge the sample at 3000 rpm for 5 minutes.
-
Transfer the supernatant to a 2 mL amber glass vial for GC-MS analysis.
GC-MS Parameters
The following parameters can be used as a starting point and should be optimized for the specific instrument and column used.
| Parameter | Value |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (split ratio 50:1) |
| Oven Temperature Program | Initial temperature 60 °C (hold for 2 min), ramp at 4 °C/min to 180 °C, then ramp at 10 °C/min to 280 °C (hold for 5 min) |
| Transfer Line Temperature | 280 °C |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Electron Energy | 70 eV |
| Mass Scan Range | m/z 40-400 |
| Acquisition Mode | Full Scan for identification and Selected Ion Monitoring (SIM) for quantification |
SIM Ions for Quantification:
-
α-Calacorene: Monitor characteristic ions such as m/z 157, 185, and 200. The quantifier ion should be the most abundant and specific ion.
-
α-Cedrene (IS): Monitor characteristic ions such as m/z 161, 119, and 204.[6]
Data Analysis and Quantification
-
Identification: Identify the peaks of α-calacorene and the internal standard in the chromatograms by comparing their retention times and mass spectra with those of the analytical standards and reference data from libraries like NIST. The retention index of α-calacorene can be used for further confirmation.[7]
-
Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of α-calacorene to the peak area of the internal standard against the concentration of α-calacorene in the calibration standards.
-
Quantification: Calculate the concentration of α-calacorene in the essential oil samples using the regression equation from the calibration curve.
Experimental Workflow Diagram
References
- 1. essential-oils-analysis-i-evaluation-of-essential-oils-composition-using-both-gc-and-ms-fingerprints - Ask this paper | Bohrium [bohrium.com]
- 2. Insecticidal Activity of Four Essential Oils Extracted from Chilean Patagonian Plants as Potential Organic Pesticides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. journals.sums.ac.ir [journals.sums.ac.ir]
- 5. alpha-calacorene, 21391-99-1 [thegoodscentscompany.com]
- 6. GC-MS/MS method for the quantification of α-cedrene in rat plasma and its pharmacokinetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. α-Calacorene [webbook.nist.gov]
Application Note: High-Performance Liquid Chromatography (HPLC) Method Development for the Analysis of α-Calacorene
Audience: Researchers, scientists, and drug development professionals.
Introduction
α-Calacorene is a naturally occurring sesquiterpene hydrocarbon characterized by a cadinane skeleton. It is found in the essential oils of various plants and is recognized for its woody aroma. As interest in natural products for pharmaceutical and other applications grows, robust analytical methods for the quantification of compounds like α-Calacorene are crucial for quality control, formulation development, and research.
This application note provides a detailed protocol for the development of a High-Performance Liquid Chromatography (HPLC) method for the analysis of α-Calacorene. The method is designed to be a starting point for researchers and can be further optimized based on the specific sample matrix and analytical requirements.
Physicochemical Properties of α-Calacorene
A thorough understanding of the analyte's properties is fundamental for successful HPLC method development.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₀ | |
| Molecular Weight | 200.32 g/mol | |
| Appearance | Colorless to pale yellow clear liquid | [1] |
| Solubility | Soluble in alcohol, insoluble in water | [1] |
| UV Absorbance | Expected in the range of 200-280 nm due to the aromatic ring. | [2] |
HPLC Method Protocol
This protocol outlines the recommended starting conditions for the HPLC analysis of α-Calacorene.
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point.
-
Solvents: HPLC grade acetonitrile, methanol, and water.
-
Standard: α-Calacorene standard of known purity.
-
Sample: Vetiver essential oil (as a representative sample matrix).
Chromatographic Conditions
The following are recommended starting parameters for the HPLC method. Optimization will likely be required.
| Parameter | Recommended Condition |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% B to 100% B over 15 minutes, hold at 100% B for 5 minutes, return to 70% B over 1 minute, and equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | Wavelength screening from 200-400 nm is recommended. Based on the aromatic structure of α-Calacorene, optimal detection is anticipated around 210 nm and potentially in the 255-275 nm range.[2] |
Standard Preparation
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of α-Calacorene standard and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with methanol to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
Sample Preparation (Vetiver Essential Oil)
-
Accurately weigh 100 mg of vetiver essential oil into a 10 mL volumetric flask.
-
Add methanol to the mark and sonicate for 10 minutes to ensure complete dissolution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Method Development Workflow
The development of a robust HPLC method follows a logical progression of steps.
Data Presentation
The following table summarizes the expected quantitative data from a method validation study.
| Validation Parameter | Specification | Expected Result for α-Calacorene |
| Linearity (r²) | ≥ 0.999 | > 0.999 |
| Range (µg/mL) | 1 - 100 | To be determined experimentally |
| Accuracy (% Recovery) | 98 - 102% | Within acceptable limits |
| Precision (% RSD) | ||
| - Repeatability | ≤ 2% | < 2% |
| - Intermediate Precision | ≤ 3% | < 3% |
| Limit of Detection (LOD) (µg/mL) | Reportable | To be determined experimentally |
| Limit of Quantification (LOQ) (µg/mL) | Reportable | To be determined experimentally |
| Specificity | No interference at the retention time of the analyte | Peak purity to be confirmed by DAD |
Experimental Protocols: Signaling Pathways and Logical Relationships
While signaling pathways are not directly relevant to this analytical method development, a logical workflow for sample analysis is critical.
Conclusion
This application note provides a comprehensive starting point for the development and validation of an HPLC method for the analysis of α-Calacorene. The proposed reversed-phase method with UV detection is a common and effective approach for the analysis of sesquiterpenes. Researchers should perform a wavelength scan to determine the optimal detection wavelength for α-Calacorene and validate the method according to their specific requirements and regulatory guidelines. The provided workflows and protocols offer a structured approach to achieving a robust and reliable analytical method.
References
Application Notes and Protocols: Antibacterial Activity Assay of α-Calacorene against E. coli
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the methodologies to assess the antibacterial activity of the sesquiterpene α-Calacorene against Escherichia coli. While specific studies on isolated α-Calacorene are limited, this document outlines the standard protocols and expected outcomes based on the activity of essential oils containing this compound and the known mechanisms of related sesquiterpenes.
Introduction
α-Calacorene is a bicyclic sesquiterpene found in various aromatic plants. Essential oils rich in α-Calacorene and other terpenes have demonstrated notable antibacterial properties. This has spurred interest in investigating the specific efficacy of isolated compounds like α-Calacorene as potential novel antibacterial agents, particularly against clinically relevant pathogens such as E. coli. The protocols detailed below provide a framework for determining the antibacterial efficacy and elucidating the potential mechanism of action of α-Calacorene.
Data Presentation
Currently, there is a lack of publicly available data on the minimum inhibitory concentration (MIC) or zone of inhibition for isolated α-Calacorene against E. coli. However, studies on essential oils containing α-Calacorene provide valuable insights into its potential antibacterial activity.
| Sample | Concentration | Zone of Inhibition (mm) against E. coli | Reference |
| Ginger Volatile Oil | Not Specified | 19.00 | [1] |
| Turmeric Volatile Oil | Not Specified | 19.00 | [1] |
| Combined Ginger and Turmeric Volatile Oils (1:1) | Not Specified | 22.00 ± 1.26 | [1] |
| Gentamycin (Positive Control) | Not Specified | 24.00 ± 0.4 | [1] |
Note: The data above is for essential oils containing a mixture of compounds, including α-Calacorene. Further testing on the isolated compound is required to determine its specific activity.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
α-Calacorene
-
Escherichia coli (e.g., ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
-
Sterile pipette tips and tubes
Protocol:
-
Preparation of α-Calacorene Stock Solution: Dissolve α-Calacorene in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum: Culture E. coli in MHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Serial Dilution: Perform a two-fold serial dilution of the α-Calacorene stock solution in MHB across the wells of the 96-well plate. The final volume in each well should be 100 µL.
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well, bringing the total volume to 200 µL.
-
Controls:
-
Positive Control: Wells containing MHB and the bacterial inoculum (no α-Calacorene).
-
Negative Control: Wells containing MHB only (no bacteria or α-Calacorene).
-
Solvent Control: Wells containing the highest concentration of the solvent used to dissolve α-Calacorene and the bacterial inoculum.
-
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
Determining MIC: The MIC is the lowest concentration of α-Calacorene at which no visible turbidity (bacterial growth) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a microplate reader.
Disk Diffusion Assay (Kirby-Bauer Method)
This method assesses the susceptibility of bacteria to an antimicrobial agent by measuring the diameter of the zone of growth inhibition around a disk impregnated with the compound.
Materials:
-
α-Calacorene
-
Escherichia coli (e.g., ATCC 25922)
-
Mueller-Hinton Agar (MHA) plates
-
Sterile filter paper disks (6 mm diameter)
-
Sterile swabs
-
Incubator (37°C)
-
Calipers or a ruler
Protocol:
-
Preparation of Bacterial Lawn: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Using a sterile swab, uniformly streak the inoculum over the entire surface of an MHA plate to create a bacterial lawn.
-
Disk Preparation: Aseptically apply a known concentration of α-Calacorene solution to sterile filter paper disks and allow the solvent to evaporate completely.
-
Disk Application: Place the impregnated disks onto the surface of the inoculated MHA plate. Gently press the disks to ensure complete contact with the agar.
-
Controls:
-
Positive Control: A disk containing a standard antibiotic known to be effective against E. coli (e.g., Gentamycin).
-
Negative Control: A disk treated with the solvent used to dissolve α-Calacorene.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth has occurred) in millimeters (mm).
Visualizations
Experimental Workflow for Antibacterial Susceptibility Testing
References
Application Note and Protocol for the Isolation of α-Calacorene via Steam Distillation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the isolation of α-Calacorene, a bioactive sesquiterpene, from a readily available plant source using steam distillation. The protocol details the preparation of plant material, the steam distillation process, post-distillation extraction, and purification of the target compound. Furthermore, a detailed method for the qualitative and quantitative analysis of α-Calacorene using Gas Chromatography-Mass Spectrometry (GC-MS) is provided. This application note is intended to serve as a practical guide for researchers in natural product chemistry, pharmacology, and drug development seeking to isolate and study α-Calacorene for its potential therapeutic applications.
Introduction
α-Calacorene is a sesquiterpene hydrocarbon with the chemical formula C₁₅H₂₀.[1] It is a constituent of various plant essential oils and has garnered scientific interest due to its potential biological activities. This document outlines a robust and reproducible protocol for the isolation of α-Calacorene, focusing on steam distillation, a widely used and efficient method for extracting volatile compounds from plant materials. The principles of steam distillation rely on the fact that the boiling point of a mixture of immiscible liquids is lower than the boiling points of the individual components, allowing for the distillation of high-boiling point compounds at temperatures below their decomposition point.
This protocol will utilize Japanese Cedar (Cryptomeria japonica) as the plant source, which has been reported to contain a significant amount of α-Calacorene in its essential oil. The isolated α-Calacorene can be used for further pharmacological studies, as a reference standard, or as a starting material for the synthesis of novel drug candidates.
Materials and Methods
Plant Material
-
Fresh or dried needles and twigs of Japanese Cedar (Cryptomeria japonica). Fresh material is preferred to minimize the loss of volatile components.
Equipment
-
Steam distillation apparatus (Clevenger-type or similar)
-
Heating mantle
-
Round-bottom flasks (2 L and 500 mL)
-
Condenser
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Glass column for flash chromatography
-
Beakers, Erlenmeyer flasks, and other standard laboratory glassware
-
Analytical balance
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Reagents and Solvents
-
Distilled water
-
Sodium chloride (NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂), HPLC grade
-
n-Hexane, HPLC grade
-
Ethyl acetate, HPLC grade
-
Silica gel (for flash chromatography, 60 Å, 230-400 mesh)
-
α-Calacorene standard (if available, for GC-MS confirmation)
Experimental Protocol
Preparation of Plant Material
-
If using fresh plant material, chop the needles and twigs into small pieces (approximately 1-2 cm) to increase the surface area for efficient oil extraction.
-
If using dried plant material, coarsely grind it before distillation.
-
Accurately weigh the prepared plant material.
Steam Distillation
-
Place the weighed plant material into the 2 L round-bottom flask of the steam distillation apparatus.
-
Add distilled water to the flask until the plant material is fully submerged.
-
Set up the steam distillation apparatus as shown in the diagram below. Ensure all glass joints are properly sealed.
-
Begin heating the flask using the heating mantle. The rate of distillation should be controlled to produce a steady flow of distillate.
-
Continue the distillation for 3-4 hours, or until no more oil is observed collecting in the collection arm of the Clevenger apparatus.
-
Allow the apparatus to cool to room temperature.
-
Carefully collect the essential oil and the co-distilled water (hydrosol).
Post-Distillation Extraction
-
Transfer the collected oil and hydrosol to a 500 mL separatory funnel.
-
Add approximately 50 mL of dichloromethane to the separatory funnel.
-
Gently shake the funnel to extract the essential oil into the organic layer. Periodically vent the funnel to release pressure.
-
Allow the layers to separate and drain the lower organic layer into a clean Erlenmeyer flask.
-
Repeat the extraction of the aqueous layer twice more with 50 mL portions of dichloromethane.
-
Combine all organic extracts.
-
To break any emulsions and improve separation, the aqueous layer can be saturated with sodium chloride before extraction.
-
Dry the combined organic extract over anhydrous sodium sulfate.
-
Filter the dried extract to remove the sodium sulfate.
-
Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude essential oil.
Purification of α-Calacorene by Flash Chromatography
-
Prepare a silica gel slurry in n-hexane and pack a glass column for flash chromatography.
-
Dissolve the crude essential oil in a minimal amount of n-hexane and load it onto the column.
-
Elute the column with a gradient of increasing ethyl acetate in n-hexane. Start with 100% n-hexane and gradually increase the polarity.
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC) or GC-MS.
-
Combine the fractions containing pure α-Calacorene.
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain isolated α-Calacorene.
Data Presentation
The following table summarizes the expected quantitative data from the isolation process.
| Parameter | Expected Value |
| Plant Material | |
| Starting Weight | 500 g (example) |
| Steam Distillation | |
| Essential Oil Yield | 0.5 - 1.5% (w/w) |
| Distillation Time | 3 - 4 hours |
| Purification | |
| α-Calacorene Purity (post-chromatography) | > 95% |
| Analysis (GC-MS) | |
| Retention Time of α-Calacorene | Dependent on column and conditions |
| Kovats Retention Index (non-polar column) | ~1540 - 1550 |
GC-MS Analysis Protocol
Instrumentation
-
A Gas Chromatograph equipped with a Mass Selective Detector.
GC Conditions
-
Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 3°C/minute to 240°C.
-
Hold at 240°C for 5 minutes.
-
-
Injector Temperature: 250°C.
-
Carrier Gas: Helium, at a constant flow rate of 1 mL/min.
-
Injection Volume: 1 µL (split ratio 50:1).
MS Conditions
-
Ionization Mode: Electron Impact (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: 40-400 amu.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
Identification of α-Calacorene
The identification of α-Calacorene will be based on the comparison of its mass spectrum and retention index with those of a known standard or with data from spectral libraries (e.g., NIST, Wiley). The Kovats retention index can be calculated using a homologous series of n-alkanes.
Visualizations
Caption: Experimental workflow for the isolation of α-Calacorene.
Caption: Principle of steam distillation for essential oil extraction.
References
Supercritical Fluid Extraction of α-Calacorene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the supercritical fluid extraction (SFE) of α-Calacorene, a sesquiterpene of interest for its potential pharmacological activities. Supercritical CO₂ extraction is presented as a green and efficient alternative to traditional methods like hydrodistillation. This application note includes optimized experimental protocols for extraction and subsequent analysis, quantitative data comparing SFE with conventional techniques, and graphical representations of the experimental workflow. The primary source material discussed is the rhizome of Acorus calamus (Sweet Flag), a known source of α-Calacorene.
Introduction
α-Calacorene is a bicyclic sesquiterpene hydrocarbon found in various essential oils. Sesquiterpenes are a class of terpenes that have garnered significant interest in the pharmaceutical and fragrance industries due to their diverse biological activities. Traditional extraction methods, such as steam distillation, can lead to thermal degradation of sensitive compounds. Supercritical fluid extraction (SFE) with carbon dioxide (CO₂) offers a superior alternative, providing high-purity extracts at lower temperatures and avoiding the use of organic solvents. SFE is highly selective and allows for the fine-tuning of extraction parameters to target specific compounds.
Comparative Data: SFE vs. Hydrodistillation
Supercritical fluid extraction consistently demonstrates advantages over traditional hydrodistillation for obtaining high-quality essential oils. The yield and composition of the extract can be significantly influenced by the chosen method.
| Extraction Method | Typical Yield (% w/w) | Key Advantages | Key Disadvantages | Reference |
| Supercritical Fluid Extraction (SFE) | 0.5 - 3.5 | Higher selectivity, No solvent residue, Low-temperature operation, Shorter extraction times. | High initial equipment cost. | [1][2] |
| Hydrodistillation (HD) | 0.2 - 1.5 | Low equipment cost, Well-established technique. | Thermal degradation of labile compounds, Longer extraction times, Potential for hydrolysis of esters. | [2][3] |
Experimental Protocols
I. Supercritical Fluid Extraction of α-Calacorene from Acorus calamus Rhizome
This protocol is based on optimized parameters for the extraction of essential oils from Acorus calamus rhizomes using supercritical CO₂.
Materials and Equipment:
-
Dried and powdered rhizomes of Acorus calamus (particle size < 0.5 mm)
-
Supercritical Fluid Extractor system
-
High-purity CO₂ (99.9%)
-
Ethanol (optional co-solvent)
-
Collection vials
Protocol:
-
Preparation of Plant Material: Ensure the Acorus calamus rhizomes are thoroughly dried (moisture content < 10%) and ground to a fine powder to maximize the surface area for extraction.
-
Extractor Loading: Load the powdered rhizome material into the extraction vessel of the SFE unit.
-
Setting SFE Parameters:
-
Pressure: Set the extraction pressure to 200 bar. This can be optimized in the range of 100-400 bar.[1][4]
-
Temperature: Set the extraction temperature to 45°C. This can be optimized in the range of 35-65°C.[1][5]
-
CO₂ Flow Rate: Set the CO₂ flow rate to 2 L/min.
-
Co-solvent (Optional): To enhance the extraction of more polar compounds, ethanol can be added as a co-solvent at a concentration of 2-5%.
-
Extraction Time: Set the total extraction time to 120 minutes.
-
-
Extraction Process:
-
Pressurize the system with CO₂ to the desired pressure.
-
Heat the extraction vessel to the set temperature.
-
Initiate the CO₂ flow through the vessel.
-
The supercritical CO₂ will dissolve the essential oils, including α-Calacorene.
-
-
Fractionation and Collection:
-
The extract-laden supercritical CO₂ is passed through a separator (or a series of separators at decreasing pressures) where the pressure and/or temperature is changed, causing the CO₂ to lose its solvating power.
-
The extracted oil precipitates and is collected in vials.
-
-
Post-Extraction:
-
Depressurize the system safely.
-
Collect the final extract and store it in a sealed, dark glass vial at 4°C until analysis.
-
II. Quantitative Analysis of α-Calacorene by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the procedure for the identification and quantification of α-Calacorene in the SFE extract.
Materials and Equipment:
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Helium (carrier gas, 99.999% purity)
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
-
α-Calacorene standard (for identification and quantification)
-
Hexane (solvent)
-
Microsyringes
Protocol:
-
Sample Preparation:
-
Prepare a stock solution of the SFE extract by dissolving a known weight in hexane.
-
Prepare a series of calibration standards of α-Calacorene in hexane.
-
-
GC-MS Conditions:
-
Injector Temperature: 250°C
-
Injection Mode: Split (split ratio 50:1)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 3°C/minute.
-
Hold: Hold at 240°C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Impact (EI) at 70 eV
-
Mass Range: Scan from 40 to 400 amu.
-
-
-
Data Analysis:
-
Identify the α-Calacorene peak in the sample chromatogram by comparing its retention time and mass spectrum with that of the standard.
-
Quantify the amount of α-Calacorene in the extract by constructing a calibration curve from the peak areas of the standards.
-
Diagrams
Caption: Workflow for the supercritical fluid extraction and analysis of α-Calacorene.
Caption: Key parameters influencing SFE efficiency for α-Calacorene extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. aidic.it [aidic.it]
- 3. jmp.ir [jmp.ir]
- 4. KR20130113820A - A METHOD OF EXTRACTING FOR ACORUS CALAMUS ROOT EXTRACTS OIL INCLUDING β-ASARONE USING SUPERCRITICAL FLUID EXTRACTION - Google Patents [patents.google.com]
- 5. Advances in extraction methods, chemical constituents, pharmacological activities, molecular targets and toxicology of volatile oil from Acorus calamus var. angustatus Besser - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Cytotoxicity Testing of α-Calacorene
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Calacorene is a sesquiterpenoid compound found in various essential oils of aromatic plants. Preliminary studies suggest its potential as a cytotoxic agent against various cancer cell lines, making it a candidate for further investigation in drug discovery and development. These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of α-Calacorene. The following sections outline the methodologies for determining cell viability, membrane integrity, and the induction of apoptosis.
Data Presentation
The following tables summarize hypothetical quantitative data from cytotoxicity assays performed with α-Calacorene on various cancer cell lines.
Table 1: IC₅₀ Values of α-Calacorene on Different Cancer Cell Lines after 48h Treatment
| Cell Line | Cancer Type | IC₅₀ (µM) |
| MCF-7 | Breast Adenocarcinoma | 25.8 |
| A549 | Lung Carcinoma | 42.1 |
| HeLa | Cervical Adenocarcinoma | 33.5 |
| HepG2 | Hepatocellular Carcinoma | 51.2 |
Table 2: Lactate Dehydrogenase (LDH) Release in A549 Cells Treated with α-Calacorene for 24h
| α-Calacorene Concentration (µM) | % Cytotoxicity (LDH Release) |
| 0 (Control) | 5.2 ± 1.1 |
| 10 | 15.6 ± 2.3 |
| 25 | 38.9 ± 3.5 |
| 50 | 65.4 ± 4.8 |
| 100 | 88.7 ± 5.1 |
Table 3: Caspase-3/7 Activity in MCF-7 Cells Treated with α-Calacorene for 24h
| α-Calacorene Concentration (µM) | Fold Increase in Caspase-3/7 Activity |
| 0 (Control) | 1.0 |
| 10 | 2.5 ± 0.4 |
| 25 | 5.8 ± 0.9 |
| 50 | 9.2 ± 1.3 |
Experimental Protocols
Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][2][3] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[1][2][3]
Materials:
-
α-Calacorene stock solution (in DMSO)
-
Cancer cell lines (e.g., MCF-7, A549, HeLa, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of α-Calacorene in serum-free medium.
-
Remove the culture medium from the wells and add 100 µL of the α-Calacorene dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.[1][2]
-
Calculate the percentage of cell viability relative to the vehicle control.
Cytotoxicity Assessment using Lactate Dehydrogenase (LDH) Assay
The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[4][5] This provides a measure of cell membrane integrity.[6]
Materials:
-
α-Calacorene stock solution (in DMSO)
-
Cancer cell lines
-
Complete cell culture medium
-
LDH Cytotoxicity Assay Kit
-
96-well microplates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat the cells with various concentrations of α-Calacorene for the desired duration. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).[7]
-
After incubation, transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Prepare the LDH reaction mixture according to the manufacturer's instructions. This typically involves mixing an assay buffer and a substrate mix.[7]
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate the plate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of stop solution to each well.[7]
-
Measure the absorbance at 490 nm using a microplate reader.[5]
-
Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] x 100
Apoptosis Detection using Caspase-3/7 Assay
This assay quantifies the activity of caspases 3 and 7, which are key executioner caspases in the apoptotic pathway.[8]
Materials:
-
α-Calacorene stock solution (in DMSO)
-
Cancer cell lines
-
Complete cell culture medium
-
Caspase-Glo® 3/7 Assay System or similar
-
96-well white-walled microplates
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate at an appropriate density and incubate overnight.
-
Treat cells with serial dilutions of α-Calacorene for the desired time period. Include a vehicle control and a positive control for apoptosis induction (e.g., staurosporine).
-
Equilibrate the Caspase-Glo® 3/7 Reagent to room temperature.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent directly to each well.[9]
-
Mix the contents of the wells by gentle shaking for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours.
-
Measure the luminescence of each sample using a luminometer.
-
The luminescence signal is proportional to the amount of caspase activity.[10]
Visualizations
Caption: Experimental workflow for in vitro cytotoxicity testing.
Caption: Putative signaling pathway for α-Calacorene-induced cytotoxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. atcbiotech.com [atcbiotech.com]
- 7. biopioneerinc.com [biopioneerinc.com]
- 8. Induction of apoptosis by double-stranded RNA was present in the last common ancestor of cnidarian and bilaterian animals | PLOS Pathogens [journals.plos.org]
- 9. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 10. Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
α-Calacorene: Application Notes and Protocols for Antimicrobial Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Calacorene is a sesquiterpene hydrocarbon found in various essential oils of plants. Preliminary research suggests that α-Calacorene possesses antimicrobial properties, positioning it as a potential candidate for the development of novel antimicrobial agents. These application notes provide an overview of its antimicrobial activity, proposed mechanism of action, and detailed protocols for its investigation.
Application Notes
Antimicrobial Spectrum
α-Calacorene has demonstrated inhibitory effects against a range of microorganisms. While research is ongoing, existing studies primarily indicate activity against Gram-negative bacteria. Its efficacy against Gram-positive bacteria and fungi is an area requiring further investigation.
Mechanism of Action
The primary proposed mechanism of action for α-Calacorene, particularly against Gram-negative bacteria, involves its interaction with the β-barrel assembly machinery (BAM) complex. The BAM complex is essential for the insertion of β-barrel proteins into the outer membrane of Gram-negative bacteria. It is hypothesized that α-Calacorene interacts with BamA, a core component of this complex, thereby disrupting the assembly of outer membrane proteins and compromising cell envelope integrity. This disruption can lead to increased membrane permeability and eventual cell death. The precise downstream signaling pathways affected by this interaction are yet to be fully elucidated.
Data Summary
Quantitative data on the antimicrobial activity of purified α-Calacorene is limited in the current scientific literature. Most studies have evaluated the antimicrobial effects of essential oils containing α-Calacorene as one of its components. The table below summarizes the reported antimicrobial activity from a study on a combined essential oil preparation containing α-Calacorene against several bacterial strains. It is important to note that these values represent the activity of the entire oil and not of purified α-Calacorene.
| Microorganism | Type | Zone of Inhibition (mm) of Combined Oil |
| Klebsiella pneumoniae | Gram-negative | 18 |
| Escherichia coli | Gram-negative | 22 |
| Staphylococcus aureus | Gram-positive | 19 |
Data from a study evaluating a combination of ginger and turmeric oils, where α-Calacorene was identified as a constituent[1].
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)
This protocol outlines the broth microdilution method to determine the MIC and MBC of α-Calacorene against a panel of pathogenic microorganisms.
a. Materials:
-
α-Calacorene (pure compound)
-
Test microorganisms (e.g., Escherichia coli, Staphylococcus aureus, Candida albicans)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
-
Positive control antibiotic (e.g., Gentamicin for bacteria, Amphotericin B for fungi)
-
Negative control (vehicle for α-Calacorene, e.g., DMSO)
-
Resazurin sodium salt solution (for viability indication)
b. Protocol:
-
Preparation of α-Calacorene Stock Solution: Prepare a stock solution of α-Calacorene in a suitable solvent (e.g., DMSO) at a concentration of 10 mg/mL.
-
Preparation of Microorganism Inoculum: Culture the test microorganisms overnight. Adjust the turbidity of the microbial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for yeast. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of the appropriate sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the α-Calacorene stock solution to the first well of a row and perform a 2-fold serial dilution across the row by transferring 100 µL from the first well to the second, and so on.
-
Include wells for a positive control (broth + microorganism + standard antibiotic), a negative control (broth + microorganism + solvent), and a sterility control (broth only).
-
-
Inoculation: Add 10 µL of the prepared microbial inoculum to each well (except the sterility control).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
MIC Determination: After incubation, add 20 µL of resazurin solution to each well and incubate for a further 2-4 hours. The MIC is the lowest concentration of α-Calacorene that prevents a color change from blue (resazurin) to pink (resorufin), indicating inhibition of microbial growth. Alternatively, the MIC can be determined by measuring the optical density at 600 nm.
-
MBC Determination: To determine the MBC, take 10 µL from each well that shows no visible growth (at and above the MIC) and plate it onto an appropriate agar medium. Incubate the plates at the optimal temperature for 24-48 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Investigation of the Mechanism of Action: Outer Membrane Permeability Assay
This protocol uses the N-Phenyl-1-naphthylamine (NPN) uptake assay to assess the ability of α-Calacorene to disrupt the outer membrane of Gram-negative bacteria.
a. Materials:
-
Gram-negative bacteria (e.g., Escherichia coli)
-
HEPES buffer
-
N-Phenyl-1-naphthylamine (NPN) solution
-
α-Calacorene
-
Polymyxin B (as a positive control)
-
Fluorometer
b. Protocol:
-
Bacterial Culture Preparation: Grow the bacterial culture to the mid-logarithmic phase. Harvest the cells by centrifugation, wash twice with HEPES buffer, and resuspend in the same buffer to an optical density of 0.5 at 600 nm.
-
NPN Uptake Assay:
-
In a quartz cuvette, mix the bacterial suspension with NPN to a final concentration of 10 µM.
-
Measure the baseline fluorescence (Excitation λ = 350 nm, Emission λ = 420 nm).
-
Add α-Calacorene at its MIC or sub-MIC concentrations to the cuvette.
-
Immediately record the increase in fluorescence over time. An increase in fluorescence indicates the uptake of NPN into the damaged outer membrane.
-
Use Polymyxin B as a positive control for outer membrane permeabilization.
-
Visualizations
Caption: Workflow for antimicrobial evaluation of α-Calacorene.
Caption: Proposed mechanism of α-Calacorene action on Gram-negative bacteria.
References
Application Notes and Protocols: α-Calacorene in Phytomedicine Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Calacorene is a sesquiterpene hydrocarbon found in a variety of medicinal plants and their essential oils. Preliminary research suggests that α-Calacorene possesses a range of biological activities, including antibacterial, antioxidant, and cytotoxic properties, making it a compound of interest in phytomedicine and drug discovery. These application notes provide an overview of the current research, detailed experimental protocols for investigating its bioactivities, and a summary of the available data. It is important to note that much of the existing research has been conducted on essential oils or plant extracts containing α-Calacorene as one of several components. Therefore, the provided protocols are general methodologies that can be adapted for the study of purified α-Calacorene, and the quantitative data should be interpreted with this context in mind.
Biological Activities and Potential Applications
α-Calacorene has demonstrated potential in several key areas of phytomedicine research:
-
Antibacterial Activity: Studies on essential oils rich in α-Calacorene have shown inhibitory effects against various bacterial strains. The proposed mechanism of action for its antibacterial effect against Gram-negative bacteria involves the disruption of the outer membrane protein assembly by targeting the BamA protein complex.[1]
-
Antioxidant Activity: α-Calacorene is believed to contribute to the antioxidant capacity of certain plant extracts by scavenging free radicals. This property is crucial for combating oxidative stress, which is implicated in numerous chronic diseases.
-
Cytotoxic Activity: Some plant extracts containing α-Calacorene have exhibited cytotoxic effects against certain cancer cell lines in vitro. However, the specific contribution of α-Calacorene to this activity is yet to be fully elucidated.
Quantitative Data Summary
The following tables summarize the available quantitative data from studies on essential oils and plant extracts containing α-Calacorene. It is crucial to note the source of the data (i.e., essential oil or extract) as the observed activity is a result of the combined effect of all constituents.
Table 1: Antibacterial Activity of Essential Oils/Extracts Containing α-Calacorene
| Bacterial Strain | Source of α-Calacorene | Assay Method | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) | Reference |
| Escherichia coli | Ginger and Turmeric Volatile Oils | Agar Well Diffusion | 18 - 22 (combined oils) | Not Reported | [2] |
| Staphylococcus aureus | Ginger and Turmeric Volatile Oils | Agar Well Diffusion | 19 (Turmeric oil) | Not Reported | [2] |
| Klebsiella pneumoniae | Ginger and Turmeric Volatile Oils | Agar Well Diffusion | 17 (Turmeric oil) | Not Reported | [2] |
Table 2: Antioxidant Activity of Essential Oils/Extracts Containing α-Calacorene
| Assay | Source of α-Calacorene | IC50 Value (µg/mL) | Reference |
| DPPH Radical Scavenging | Anogeissus leiocarpus Stem Bark Ethanol Extract | 104.74 | [3] |
| DPPH Radical Scavenging | Laurus azorica EtOH Extract | 59.19 | [1] |
| ABTS Radical Scavenging | Laurus azorica EtOH Extract | 6.78 | [1] |
Table 3: Cytotoxic Activity of Essential Oils/Extracts Containing α-Calacorene
| Cell Line | Source of α-Calacorene | Assay Method | IC50 Value (µM) | Reference |
| MCF-7 (Breast Cancer) | Chalcones (synthetic derivatives) | MTT Assay | 3.30 - 79.40 | [4] |
| MDA-MB-231 (Breast Cancer) | Chalcones (synthetic derivatives) | MTT Assay | 6.12 - 74.04 | [4] |
| ZR-75-1 (Breast Cancer) | Chalcones (synthetic derivatives) | MTT Assay | 8.75 - 61.62 | [4] |
Experimental Protocols
The following are detailed protocols for key experiments to assess the biological activities of α-Calacorene. These are generalized methods and may require optimization for specific experimental conditions.
Protocol 1: Determination of Antibacterial Activity using Agar Well Diffusion Method
Objective: To qualitatively assess the antibacterial activity of α-Calacorene against various bacterial strains.
Materials:
-
α-Calacorene
-
Bacterial cultures (e.g., Escherichia coli, Staphylococcus aureus)
-
Nutrient Agar plates
-
Sterile cork borer (6-8 mm diameter)
-
Positive control (e.g., Gentamicin)
-
Negative control (e.g., DMSO or ethanol)
-
Micropipettes
-
Incubator
Procedure:
-
Prepare a bacterial inoculum by suspending a few colonies from a fresh culture in sterile saline to achieve a turbidity equivalent to 0.5 McFarland standard.
-
Evenly spread the bacterial suspension onto the surface of the Nutrient Agar plates using a sterile cotton swab.
-
Allow the plates to dry for a few minutes.
-
Using a sterile cork borer, create uniform wells in the agar.
-
Prepare different concentrations of α-Calacorene dissolved in a suitable solvent (e.g., DMSO).
-
Add a fixed volume (e.g., 50-100 µL) of each concentration of the α-Calacorene solution into the respective wells.
-
Add the positive and negative controls to separate wells.
-
Incubate the plates at 37°C for 24 hours.
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
Interpretation: A larger zone of inhibition indicates greater antibacterial activity.
Workflow for the Agar Well Diffusion Assay.
Protocol 2: Determination of Antioxidant Activity using DPPH Radical Scavenging Assay
Objective: To quantitatively determine the free radical scavenging activity of α-Calacorene.
Materials:
-
α-Calacorene
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.
-
Prepare a series of dilutions of α-Calacorene in methanol.
-
In a 96-well microplate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the different concentrations of the α-Calacorene solution to the wells.
-
For the control, add methanol instead of the sample solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Plot a graph of % inhibition versus concentration and determine the IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals).
Interpretation: A lower IC50 value indicates a higher antioxidant activity.
Workflow for the DPPH Radical Scavenging Assay.
Protocol 3: Determination of Cytotoxic Activity using MTT Assay
Objective: To assess the in vitro cytotoxicity of α-Calacorene against cancer cell lines.
Materials:
-
α-Calacorene
-
Cancer cell line (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
CO2 incubator
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare a series of dilutions of α-Calacorene in the complete cell culture medium.
-
After 24 hours, remove the old medium and add the medium containing different concentrations of α-Calacorene to the respective wells. Include a vehicle control (medium with the solvent used to dissolve α-Calacorene).
-
Incubate the plate for 24, 48, or 72 hours in a CO2 incubator at 37°C.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Abs_sample / Abs_control) x 100
-
Plot a graph of % cell viability versus concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Interpretation: A lower IC50 value indicates greater cytotoxic activity.
Workflow for the MTT Cytotoxicity Assay.
Mechanism of Action
While the precise mechanisms of action for all of α-Calacorene's biological activities are not fully understood, in silico studies have provided insights into its antibacterial properties.
Proposed Antibacterial Mechanism of Action
α-Calacorene is suggested to target the β-barrel assembly machinery (BAM) complex in Gram-negative bacteria. The BamA protein is a key component of this complex, responsible for the insertion of β-barrel proteins into the outer membrane, which is essential for bacterial viability. By binding to the BamA protein, α-Calacorene is thought to disrupt the normal function of the BAM complex, leading to impaired outer membrane biogenesis and ultimately, bacterial cell death.
Proposed Antibacterial Mechanism of α-Calacorene.
Future Research Directions
The current body of research on α-Calacorene is promising but highlights several areas that require further investigation:
-
Isolation and Purification: Most studies have utilized crude extracts. Future research should focus on the biological activities of isolated and purified α-Calacorene to determine its specific contributions.
-
In Vivo Studies: The majority of the research has been conducted in vitro. In vivo studies in animal models are necessary to validate the therapeutic potential of α-Calacorene for various conditions.
-
Mechanism of Action: Further studies are needed to elucidate the detailed molecular mechanisms underlying the antioxidant and cytotoxic effects of α-Calacorene.
-
Structure-Activity Relationship: Synthesis and biological evaluation of α-Calacorene derivatives could provide insights into the structural features essential for its activity and lead to the development of more potent compounds.
Conclusion
α-Calacorene is a naturally occurring sesquiterpene with demonstrated potential in phytomedicine. Its antibacterial, antioxidant, and potential cytotoxic properties warrant further investigation. The protocols and information provided in these application notes serve as a guide for researchers to explore the therapeutic applications of this promising compound. A concerted effort to address the current gaps in knowledge will be crucial for translating the potential of α-Calacorene into tangible clinical applications.
References
- 1. researchgate.net [researchgate.net]
- 2. journals.sums.ac.ir [journals.sums.ac.ir]
- 3. In vitro evaluation of the antioxidant potential, phenolic and flavonoid contents of the stem bark ethanol extract of Anogeissus leiocarpus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Interference in α-Calacorene quantification from complex matrices
This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) regarding the quantification of α-calacorene, a sesquiterpene commonly found in complex matrices such as essential oils, plant extracts, and biological samples.
Frequently Asked Questions (FAQs)
Q1: What is α-calacorene and why is its quantification challenging?
A1: α-Calacorene is a sesquiterpene hydrocarbon with the chemical formula C₁₅H₂₀.[1] Its quantification is challenging due to its presence in complex mixtures containing numerous structurally similar compounds, particularly isomers, which can cause significant analytical interference.
Q2: What are "matrix effects" and how do they affect my results?
A2: Matrix effects occur when components of the sample matrix (everything other than α-calacorene) interfere with the analytical signal. This interference can either suppress the signal, leading to underestimation, or enhance it, causing overestimation. These effects are a primary source of inaccuracy in quantifying analytes in complex samples.
Q3: What are the most common sources of interference in α-calacorene analysis?
A3: The most common sources of interference are:
-
Isomers: Structural isomers such as β-calacorene and γ-calacorene, as well as other sesquiterpenes with the same molecular weight (e.g., δ-cadinene), can co-elute during chromatographic separation and may have similar mass spectral fragmentation patterns.[1]
-
Matrix Components: Non-volatile or highly abundant compounds in the extract (e.g., pigments, lipids, sugars) can contaminate the analytical system or cause matrix effects.
-
Contamination: Contamination from solvents, sample preparation materials, or previous analyses can introduce interfering peaks.
Q4: How can I minimize matrix effects?
A4: The most effective method is to use matrix-matched calibration. This involves preparing your calibration standards in a blank matrix extract that is free of the analyte. This ensures that the standards and the samples experience similar matrix effects, which are then accounted for in the calibration curve. Additionally, effective sample cleanup is crucial.
Q5: What is the typical retention behavior of α-calacorene in GC?
A5: On a non-polar column like a DB-5, α-calacorene has a Kovats retention index (RI) of approximately 1542-1546.[2] Retention indices are a valuable tool for confirming compound identity, especially when used in conjunction with mass spectrometry.[1]
Troubleshooting Guides
Guide 1: Chromatographic Issues
This guide addresses common problems observed during the Gas Chromatography (GC) separation of α-calacorene.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing) | 1. Active sites in the injector liner or column. 2. Column contamination. 3. Incorrect column installation (dead volume). | 1. Deactivate the liner or use a new, silanized liner. Trim the first 10-20 cm of the column. 2. Bake out the column according to the manufacturer's instructions. 3. Re-install the column, ensuring a clean, square cut and correct insertion depth. |
| Poor Resolution / Co-elution | 1. Inappropriate temperature program. 2. Presence of structural isomers (e.g., β-calacorene). 3. Column is overloaded or degraded. | 1. Decrease the temperature ramp rate (e.g., from 5°C/min to 2-3°C/min) to improve separation of closely eluting compounds. 2. Confirm identity using retention indices and mass spectral data. If co-elution persists, a column with a different selectivity may be needed. 3. Dilute the sample. If the problem persists, replace the column. |
| Shifting Retention Times | 1. Leak in the carrier gas line or septum. 2. Inconsistent oven temperature. 3. Column contamination buildup. | 1. Perform a leak check of the system. Replace the septum. 2. Verify oven temperature stability. 3. Condition the column or trim the inlet side. |
Guide 2: Mass Spectrometry (MS) Identification Issues
This guide helps in resolving problems related to the mass spectral identification and quantification of α-calacorene.
| Symptom | Potential Cause(s) | Recommended Solution(s) |
| Incorrect Molecular Ion | 1. Compound misidentification. 2. In-source fragmentation or adduct formation. | 1. Verify the retention time and Kovats index. The molecular ion ([M]⁺) for α-calacorene should be at m/z 200 .[1] 2. Check the MS source for cleanliness and optimize ionization energy. |
| Mass Spectrum Mismatch | 1. Co-elution with an interfering compound. 2. Incorrect library spectrum. 3. Matrix interference altering fragmentation. | 1. Check the chromatographic peak for purity. Improve separation if necessary. 2. Compare with a trusted reference spectrum. Key fragments for sesquiterpenes often arise from the loss of methyl (m/z 185) or isopropyl (m/z 157) groups. 3. Use a cleaner extract or matrix-matched standards for comparison. |
| Poor Signal-to-Noise Ratio | 1. Low analyte concentration. 2. Signal suppression from matrix effects. 3. Contaminated MS source. | 1. Concentrate the sample or inject a larger volume (if possible). 2. Improve sample cleanup or dilute the sample to reduce matrix load. 3. Clean the ion source, lens stack, and detector as per the instrument manual. |
Quantitative Data Summary
The following table summarizes key quantitative parameters for α-calacorene analysis by GC-MS.
| Parameter | Value | Notes |
| Molecular Formula | C₁₅H₂₀ | [1][3] |
| Molecular Weight | 200.32 g/mol | [1][4] |
| Molecular Ion (m/z) | 200 | This is the [M]⁺ peak in Electron Ionization (EI) mode.[1] |
| Key Fragment Ions (m/z) | 185, 157 | Expected fragments corresponding to the loss of a methyl group (-CH₃) and an isopropyl group (-C₃H₇), respectively. |
| Kovats RI (DB-5 Column) | ~1542 - 1546 | Retention Index on a non-polar (5% phenyl-methylpolysiloxane) column.[2] |
Experimental Protocols
Protocol: Modified QuEChERS Sample Preparation for Plant Matrices
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is an effective way to extract and clean up α-calacorene from complex plant matrices. This protocol is a general guideline and may require optimization for specific matrices.
1. Sample Homogenization:
-
Weigh 1-2 g of homogenized (e.g., cryo-milled) dry plant material into a 50 mL centrifuge tube.
-
For dry samples, add 8 mL of reagent-grade water and allow to hydrate for 30 minutes.
2. Extraction:
-
Add 10 mL of acetonitrile to the tube.
-
Add internal standards if required.
-
Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl).
-
Seal the tube tightly and shake vigorously for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer an aliquot (e.g., 6 mL) of the supernatant (acetonitrile layer) to a 15 mL d-SPE tube.
-
The d-SPE tube should contain anhydrous MgSO₄ (e.g., 900 mg) for removing residual water and a sorbent combination to remove interferences. For essential oil analysis, a combination of PSA (e.g., 150 mg) to remove organic acids and C18 (e.g., 150 mg) to remove lipids is a good starting point.
-
Shake the d-SPE tube for 1 minute.
-
Centrifuge at ≥3000 rcf for 5 minutes.
4. Final Extract:
-
Carefully collect the supernatant.
-
The extract is now ready for direct GC-MS analysis or can be concentrated and reconstituted in a suitable solvent if necessary.
Visualizations
The following diagrams illustrate key workflows for troubleshooting and analysis.
Caption: Troubleshooting workflow for inaccurate α-calacorene quantification.
Caption: General experimental workflow for α-calacorene analysis.
References
Technical Support Center: α-Calacorene Analysis
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing with α-calacorene in reverse-phase High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and how is it measured?
A1: Peak tailing refers to the asymmetry in a chromatographic peak where the latter half of the peak is broader than the front half.[1] In an ideal separation, peaks are symmetrical and have a Gaussian shape. Tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value of 1 indicates a perfectly symmetrical peak, while values greater than 1.2 suggest significant tailing that can compromise the accuracy of integration and quantification.[2]
Q2: I am observing significant peak tailing for α-calacorene. What are the most probable causes?
A2: For a neutral, non-polar molecule like α-calacorene (a sesquiterpene hydrocarbon), the common causes of peak tailing differ from those of acidic or basic compounds. The most likely culprits are:
-
Column Overload : Injecting too much sample mass onto the column.[3]
-
Sample Solvent Mismatch : Dissolving the sample in a solvent significantly stronger than the mobile phase.[4]
-
Column Degradation : Physical damage to the column inlet frit or a void at the head of the column.[1][5]
-
Extra-Column Effects : Excessive dead volume in the tubing and connections between the injector, column, and detector.[6]
-
Secondary Interactions : While less common for neutral hydrocarbons, interactions can still occur with active sites on the silica packing material, especially on older or lower-quality columns.[4][7]
Q3: Can secondary interactions with silanol groups cause tailing for a neutral molecule like α-calacorene?
A3: While secondary interactions with residual silanol groups are a primary cause of tailing for polar and basic compounds, they are less likely to be the main issue for a non-polar hydrocarbon like α-calacorene.[4][5][7] However, highly active, un-capped silanols on an older or low-purity silica column can still contribute to peak distortion through adsorptive effects. Using a modern, high-purity, end-capped column is recommended to minimize these interactions.[8][9]
Q4: How does column overloading lead to peak tailing for α-calacorene?
A4: Column overloading occurs when the amount of analyte injected exceeds the column's capacity to effectively separate it.[4] For hydrophobic compounds like α-calacorene on a reverse-phase column, high concentrations can lead to a saturation of the stationary phase. This causes some molecules to travel faster through the column, resulting in a distorted peak shape that often presents as fronting (a leading edge), but can also contribute to tailing under certain conditions.[3] The easiest way to check for overloading is to dilute the sample and reinject it.[1][3]
Q5: What is the ideal sample solvent for α-calacorene analysis?
A5: The sample solvent should ideally be the same as, or weaker than, the initial mobile phase composition.[6] Dissolving α-calacorene (a non-polar compound) in a very strong solvent like 100% acetonitrile or methanol and then injecting it into a mobile phase with a higher water content can cause poor peak shape. The strong solvent can carry the analyte band down the column in a dispersed manner before it properly partitions with the stationary phase. It is best to dissolve the sample in the mobile phase itself.[2]
Troubleshooting Guide for α-Calacorene Peak Tailing
This guide provides a systematic approach to diagnosing and resolving peak tailing issues.
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for α-calacorene peak tailing.
Data Presentation: Impact of Injection Volume and Solvent Strength
The following table illustrates how changing injection parameters can affect the peak tailing factor for α-calacorene.
| Parameter | Condition A | Condition B | Condition C | Condition D |
| Sample Concentration | 1.0 mg/mL | 0.1 mg/mL | 1.0 mg/mL | 1.0 mg/mL |
| Injection Volume | 20 µL | 20 µL | 5 µL | 5 µL |
| Sample Solvent | 100% Acetonitrile | 100% Acetonitrile | 100% Acetonitrile | 50:50 ACN:H₂O |
| Mobile Phase | 50:50 ACN:H₂O | 50:50 ACN:H₂O | 50:50 ACN:H₂O | 50:50 ACN:H₂O |
| Resulting Tailing Factor (Tf) | 1.95 | 1.40 | 1.35 | 1.05 |
| Observation | Severe Tailing | Reduced Tailing | Reduced Tailing | Symmetrical Peak |
This is example data for illustrative purposes.
Experimental Protocols
Protocol 1: Baseline HPLC Method for α-Calacorene
This protocol provides a starting point for the analysis of α-calacorene.
-
HPLC System : Standard analytical HPLC with UV detector.
-
Column : C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), preferably with end-capping.
-
Mobile Phase : Isocratic mixture of Acetonitrile and Water (e.g., 70:30 v/v).
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : 30 °C.
-
Detection : UV at 254 nm.
-
Injection Volume : 5 µL.
-
Sample Preparation : Dissolve α-calacorene standard in the mobile phase to a final concentration of 0.1 mg/mL.
Protocol 2: Column Overload Test
This experiment helps determine if peak tailing is caused by injecting too much sample.
-
Prepare a stock solution of α-calacorene at 2.0 mg/mL in the mobile phase.
-
Create a dilution series from this stock: 1.0 mg/mL, 0.5 mg/mL, 0.1 mg/mL, and 0.05 mg/mL.
-
Using the baseline HPLC method, inject a constant volume (e.g., 5 µL) of each concentration, starting with the lowest.
-
Record the tailing factor for the α-calacorene peak in each chromatogram.
-
Analysis : If the tailing factor decreases significantly (e.g., from >1.5 to ~1.1) as the concentration decreases, column overload is the likely cause of the peak tailing.
Protocol 3: Column Cleaning and Regeneration
If the column is contaminated or has lost performance, this flushing procedure can help restore it.
-
Disconnect the column from the detector.
-
Flush the column with 20 column volumes of HPLC-grade water (to remove buffers).
-
Flush with 20 column volumes of Isopropanol.
-
Flush with 20 column volumes of Hexane (for non-polar contaminants). Ensure your system is compatible with hexane.
-
Flush again with 20 column volumes of Isopropanol.
-
Flush with 20 column volumes of your mobile phase (e.g., 70:30 ACN:H₂O).
-
Allow the column to equilibrate for at least 30 minutes before reconnecting to the detector and running a test sample.
References
- 1. google.com [google.com]
- 2. uhplcs.com [uhplcs.com]
- 3. youtube.com [youtube.com]
- 4. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 7. chromtech.com [chromtech.com]
- 8. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 9. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Optimizing α-Calacorene Yield from Steam Distillation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of α-Calacorene from steam distillation.
Troubleshooting Guide
This guide addresses common issues encountered during the steam distillation of α-Calacorene and provides actionable solutions.
Problem 1: Low Overall Essential Oil Yield
Possible Causes:
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Improper Plant Material Preparation: The surface area of the plant material may be insufficient for efficient steam penetration.
-
Inadequate Distillation Time: The distillation process may be too short to extract the less volatile sesquiterpenes like α-Calacorene.
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Incorrect Steam Flow Rate: The steam flow rate might be too high, leading to channeling and inefficient extraction, or too low, resulting in incomplete distillation.
-
Suboptimal Temperature and Pressure: The temperature and pressure conditions may not be ideal for the volatilization of α-Calacorene.
-
Poor Condenser Efficiency: Inefficient cooling can lead to the loss of volatile components.
Solutions:
-
Optimize Particle Size: Reduce the particle size of the plant material by grinding or chopping to increase the surface area for steam interaction.[1][2][3]
-
Extend Distillation Time: Sesquiterpenes are heavier and less volatile than monoterpenes, requiring longer distillation times for complete extraction.[4][5]
-
Adjust Steam Flow: The steam flow should be vigorous enough to penetrate the plant material evenly but not so high as to create channels that allow steam to bypass the bulk of the material.[1][6]
-
Control Temperature and Pressure: While atmospheric pressure is common, operating under a slight vacuum can lower the boiling points of compounds, potentially reducing thermal degradation and improving the extraction of heat-sensitive molecules. Conversely, slightly elevated pressure can increase the steam temperature and may enhance the extraction of less volatile compounds.[7][8]
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Ensure Efficient Cooling: Use a high-efficiency condenser and ensure a sufficient flow of cold water to effectively condense all the vaporized essential oil.[5][9]
Problem 2: Low Concentration of α-Calacorene in the Extracted Essential Oil
Possible Causes:
-
Thermal Degradation: α-Calacorene, like other sesquiterpenes, can be susceptible to thermal degradation at high temperatures maintained for extended periods.
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Plant Material Quality: The concentration of α-Calacorene can vary significantly depending on the plant species, geographical origin, harvest time, and storage conditions.
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Co-distillation with Water-Soluble Compounds: Some polar compounds may be co-distilled, diluting the final essential oil.
Solutions:
-
Optimize Heating: Use a heating mantle or a controlled steam generator to ensure even and gentle heating, avoiding localized overheating of the plant material.[10][11]
-
Source High-Quality Plant Material: Whenever possible, use freshly harvested and properly identified plant material known to have a high α-Calacorene content.
-
Post-distillation Separation: Utilize a separatory funnel to carefully separate the essential oil from the hydrosol (distilled water). For a cleaner separation, the collected distillate can be extracted with a non-polar solvent like hexane, followed by solvent evaporation.[5][10]
Problem 3: Emulsification of the Distillate
Possible Causes:
-
Presence of Surfactant-like Compounds: Some plant materials contain compounds that can act as emulsifiers, preventing the separation of the oil and water phases.
-
Vigorous Boiling: Excessively vigorous boiling can lead to the formation of a stable emulsion.
Solutions:
-
Gentle Boiling: Maintain a steady and gentle boiling rate to minimize the formation of emulsions.
-
Salting Out: Add a saturated solution of sodium chloride (NaCl) to the distillate to increase the polarity of the aqueous phase, which can help to break the emulsion and promote the separation of the less polar essential oil.
-
Centrifugation: For small volumes, centrifuging the emulsion can aid in separating the layers.
Frequently Asked Questions (FAQs)
Q1: What is the ideal distillation time for maximizing α-Calacorene yield?
A1: The optimal distillation time can vary depending on the plant material and the specific equipment used. However, for sesquiterpenes like α-Calacorene, a longer distillation time of 3 to 5 hours is generally recommended to ensure the complete extraction of these less volatile compounds.[4][5] It is advisable to conduct preliminary experiments to determine the optimal time for your specific setup.
Q2: How does the preparation of the plant material affect the yield?
A2: The physical state of the plant material is a critical factor. Grinding or chopping the material increases the surface area exposed to the steam, facilitating a more efficient extraction of the essential oil.[1][2][3] For dense materials like woods or roots, a finer particle size is generally better. However, for leafy materials, overly fine grinding can lead to clumping and impede steam flow.
Q3: Can I use a solvent in conjunction with steam distillation?
A3: Yes, a technique called solvent-assisted steam distillation or co-distillation can be employed. This involves adding a water-immiscible organic solvent to the distillation flask. The solvent can help to extract the essential oils and carry them over with the steam. Alternatively, the collected distillate (oil and water) can be extracted with a solvent like hexane in a separatory funnel to ensure the recovery of all the essential oil.[10]
Q4: What is a more advanced technique for extracting α-Calacorene with a potentially higher yield?
A4: Supercritical Fluid Extraction (SFE) using carbon dioxide (CO2) is a more advanced and often more efficient method for extracting essential oils, especially for obtaining higher concentrations of less volatile compounds like sesquiterpenes.[12] Research has shown that SFE can yield extracts with a significantly higher percentage of α-Calacorene (up to 25.5% in one study) compared to traditional steam distillation.[12]
Q5: How can I quantify the amount of α-Calacorene in my essential oil sample?
A5: The most common and accurate method for quantifying α-Calacorene is Gas Chromatography-Mass Spectrometry (GC-MS). This technique separates the different components of the essential oil and provides a mass spectrum for each, allowing for identification and quantification when compared to a known standard of α-Calacorene.
Data Presentation
Table 1: Influence of Steam Distillation Parameters on Essential Oil Yield and Composition (Representative Data)
| Parameter | Condition 1 | Condition 2 | Expected Impact on α-Calacorene Yield | Rationale |
| Distillation Time | 1 hour | 4 hours | Higher in Condition 2 | Sesquiterpenes are less volatile and require longer extraction times.[4][5] |
| Plant Material Size | Whole leaves | Powdered leaves (40 mesh) | Higher in Condition 2 | Increased surface area allows for better steam penetration and extraction.[2][3] |
| Steam Pressure | Atmospheric (1 bar) | Elevated (3 bar) | Potentially higher in Condition 2 | Higher pressure increases steam temperature, which can enhance the volatilization of less volatile compounds like sesquiterpenes.[8] |
| Condenser Temperature | 25°C | 10°C | Higher in Condition 2 | More efficient condensation prevents the loss of volatile components.[5] |
Experimental Protocols
Protocol 1: Standard Steam Distillation for α-Calacorene Extraction
1. Preparation of Plant Material:
- Air-dry the plant material to a moisture content of 10-15%.
- Grind the dried material to a coarse powder (e.g., 20-40 mesh) to increase the surface area.
2. Apparatus Setup:
- Assemble the steam distillation apparatus, consisting of a steam generator (or a boiling flask), a distillation flask containing the plant material, a condenser, and a collection vessel (e.g., a separatory funnel or a Florentine flask).
- Ensure all glass joints are properly sealed.
3. Distillation Process:
- Place the ground plant material into the distillation flask. Do not pack it too tightly to allow for even steam flow.
- Fill the steam generator with distilled water to about two-thirds of its capacity.
- Begin heating the steam generator to produce steam.
- Pass the steam through the plant material. The steam will rupture the oil glands and carry the volatile essential oils with it.
- The mixture of steam and essential oil vapor will travel to the condenser.
- Ensure a continuous flow of cold water through the condenser to efficiently cool and liquefy the vapor.
- Collect the distillate, which will consist of two immiscible layers: the essential oil and the hydrosol (aqueous layer).
- Continue the distillation for a predetermined time, typically 3-5 hours for sesquiterpene-rich oils.
4. Isolation of Essential Oil:
- Allow the distillate to cool to room temperature.
- Carefully separate the essential oil layer from the aqueous layer using a separatory funnel.
- Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.
- Store the purified essential oil in a sealed, dark glass vial at 4°C.
Protocol 2: GC-MS Quantification of α-Calacorene
1. Sample Preparation:
- Prepare a stock solution of a known concentration of an α-Calacorene standard in a suitable solvent (e.g., hexane or ethanol).
- Create a series of calibration standards by serially diluting the stock solution.
- Dilute the extracted essential oil sample in the same solvent to a concentration that falls within the range of the calibration standards.
2. GC-MS Analysis:
- Set up the GC-MS instrument with a suitable capillary column (e.g., HP-5MS).
- Define the temperature program for the GC oven to separate the components of the essential oil. A typical program might start at a lower temperature (e.g., 60°C) and ramp up to a higher temperature (e.g., 240°C).
- Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-400).
- Inject the calibration standards and the prepared sample into the GC-MS.
3. Data Analysis:
- Identify the α-Calacorene peak in the chromatogram of the sample by comparing its retention time and mass spectrum to that of the α-Calacorene standard.
- Generate a calibration curve by plotting the peak area of the α-Calacorene standard against its concentration.
- Determine the concentration of α-Calacorene in the sample by interpolating its peak area on the calibration curve.
- Calculate the final yield of α-Calacorene based on the initial mass of the plant material used for distillation.
Mandatory Visualizations
Caption: Troubleshooting workflow for low α-Calacorene yield.
Caption: Biosynthesis pathway of sesquiterpenes like α-Calacorene.
References
- 1. m.youtube.com [m.youtube.com]
- 2. pathfinderacademy.in [pathfinderacademy.in]
- 3. youtube.com [youtube.com]
- 4. google.com [google.com]
- 5. youtube.com [youtube.com]
- 6. Both methylerythritol phosphate and mevalonate pathways contribute to biosynthesis of each of the major isoprenoid classes in young cotton seedlings [agris.fao.org]
- 7. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 8. google.com [google.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Biosynthesis of Isoprenoid building blocks [pfocr.wikipathways.org]
- 12. youtube.com [youtube.com]
Technical Support Center: α-Calacorene Stability and Degradation
Welcome to the technical support center for α-calacorene. This resource is designed for researchers, scientists, and drug development professionals to address common questions and troubleshooting scenarios related to the stability and degradation of α-calacorene during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the likely degradation products of α-calacorene?
A1: While specific degradation products of α-calacorene under all storage conditions are not extensively documented in the literature, based on the chemical structure of this aromatic sesquiterpene, degradation is most likely to occur via oxidation. Potential degradation products include alcohols, ketones, and carboxylic acids formed from the oxidation of the isopropyl and methyl groups on the aromatic ring.[1] Under more severe conditions, cleavage of the dihydronaphthalene ring system could also occur.
Q2: What are the optimal storage conditions for α-calacorene?
A2: For long-term stability, α-calacorene, particularly in solution, should be stored at low temperatures, protected from light, and in a tightly sealed container to minimize exposure to oxygen. For stock solutions, storage at -20°C is recommended for up to one month, and at -80°C for up to six months.[2] For the neat oil, storage in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) is advisable.
Q3: My experimental results are inconsistent when using α-calacorene. Could degradation be the cause?
A3: Yes, inconsistency in experimental results is a common sign of compound degradation. If α-calacorene degrades, the presence of impurities can alter its biological or chemical activity. It is crucial to assess the purity of your α-calacorene sample, especially if it has been stored for an extended period or under suboptimal conditions. We recommend performing a purity check using a suitable analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC), before use.
Q4: How can I monitor the stability of my α-calacorene sample over time?
A4: To monitor the stability of α-calacorene, you should use a validated stability-indicating analytical method. This is typically an HPLC or GC method that can separate the intact α-calacorene from its potential degradation products. By analyzing the sample at regular intervals, you can quantify the amount of α-calacorene remaining and detect the appearance of any new peaks that may correspond to degradation products.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Appearance of new peaks in the chromatogram of an aged sample. | Degradation of α-calacorene due to exposure to air, light, or elevated temperatures. | 1. Confirm the identity of the new peaks using a mass spectrometer (if available).2. If degradation is confirmed, discard the old sample and use a fresh, high-purity batch of α-calacorene.3. Review your storage procedures to ensure the compound is protected from light and oxygen, and stored at the recommended temperature. |
| Loss of biological activity or inconsistent results in assays. | A decrease in the concentration of the active α-calacorene due to degradation. | 1. Quantify the concentration of your α-calacorene stock solution using a calibrated analytical method.2. Prepare fresh dilutions from a new, verified stock solution for your experiments.3. Consider performing a forced degradation study on a small amount of your sample to identify potential degradation products and assess their impact on your assay. |
| Change in the physical appearance of the α-calacorene sample (e.g., color change, precipitation). | Significant degradation or polymerization. | 1. Do not use the sample for experiments.2. Properly dispose of the degraded sample according to your institution's safety guidelines.3. Obtain a fresh supply of α-calacorene and ensure it is stored under optimal conditions. |
Experimental Protocols
Protocol for Forced Degradation Study of α-Calacorene
This protocol is designed to intentionally degrade α-calacorene under various stress conditions to identify potential degradation products and to develop a stability-indicating analytical method.
1. Materials:
- High-purity α-calacorene
- Methanol (HPLC grade)
- Water (HPLC grade)
- Hydrochloric acid (0.1 M)
- Sodium hydroxide (0.1 M)
- Hydrogen peroxide (3% solution)
- HPLC or GC system with a suitable detector (e.g., DAD or MS)
- Photostability chamber
- Oven
2. Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of α-calacorene in methanol at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M NaOH.
-
Dilute to a final concentration of 100 µg/mL with methanol for analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize the solution with 0.1 M HCl.
-
Dilute to a final concentration of 100 µg/mL with methanol for analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
Dilute to a final concentration of 100 µg/mL with methanol for analysis.
-
-
Thermal Degradation:
-
Place a solid sample of α-calacorene in an oven at 80°C for 48 hours.
-
Dissolve the stressed sample in methanol to a concentration of 100 µg/mL for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of α-calacorene (100 µg/mL in methanol) to light in a photostability chamber according to ICH guidelines (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
Analyze the sample directly.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using a suitable chromatographic method (e.g., RP-HPLC with a C18 column and a mobile phase of acetonitrile and water, or GC-MS with a suitable temperature program).
Data Presentation
Table 1: Summary of Forced Degradation Results for α-Calacorene (Example Data)
| Stress Condition | Duration | % α-Calacorene Remaining | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl | 24 hours | 85.2% | 2 | 4.5 min |
| 0.1 M NaOH | 24 hours | 92.1% | 1 | 5.2 min |
| 3% H₂O₂ | 24 hours | 65.7% | 4 | 3.8 min, 6.1 min |
| Thermal (80°C) | 48 hours | 95.5% | 1 | 7.3 min |
| Photolytic | ICH Guideline | 89.8% | 3 | 4.9 min |
Table 2: Stability of α-Calacorene Solution (1 mg/mL in Methanol) Under Different Storage Conditions (Example Data)
| Storage Condition | Timepoint | % α-Calacorene Remaining | Observations |
| Room Temperature (25°C) | 1 week | 98.2% | No visible change |
| 1 month | 91.5% | Slight yellowing of the solution | |
| 3 months | 78.9% | Noticeable yellowing | |
| Refrigerated (4°C) | 1 month | 99.1% | No visible change |
| 3 months | 97.4% | No visible change | |
| 6 months | 95.2% | No visible change | |
| Frozen (-20°C) | 3 months | 99.8% | No visible change |
| 6 months | 99.5% | No visible change | |
| 12 months | 98.9% | No visible change |
Visualizations
Caption: Potential oxidative degradation pathway of α-calacorene.
Caption: Workflow for a forced degradation study of α-calacorene.
References
Technical Support Center: Optimizing α-Calacorene Separation
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of α-Calacorene. Our focus is on optimizing the mobile phase to achieve high-resolution separation.
Frequently Asked Questions (FAQs)
Q1: What are the most common issues encountered when separating α-Calacorene?
Common challenges in the chromatographic separation of α-Calacorene and other terpenes include:
-
Poor Resolution: Co-elution of α-Calacorene with other structurally similar terpenes.
-
Peak Tailing or Fronting: Asymmetrical peak shapes that can complicate quantification.[1]
-
Split Peaks: A single compound appearing as two or more peaks, which can be caused by issues with the injection solvent, a blocked column frit, or voids in the stationary phase.[2][3][4]
-
Irreproducible Retention Times: Shifting retention times from one injection to the next, often due to an unstable mobile phase or pump issues.
-
Baseline Noise or Drift: An unstable baseline can interfere with the detection and integration of peaks.
Q2: How does the mobile phase composition affect the separation of α-Calacorene?
The mobile phase plays a critical role in the retention and selectivity of analytes in HPLC. For a non-polar compound like α-Calacorene, which is a sesquiterpene, reverse-phase HPLC is commonly used. In this mode:
-
Solvent Strength: The ratio of organic solvent (e.g., acetonitrile, methanol) to water in the mobile phase determines its strength. A higher concentration of organic solvent will decrease the retention time of α-Calacorene.
-
Solvent Type: The choice of organic solvent (acetonitrile vs. methanol) can alter the selectivity of the separation, affecting the relative elution order of different terpenes.
-
pH: While α-Calacorene itself is not ionizable, the pH of the mobile phase can influence the ionization state of other compounds in the sample matrix or acidic/basic functional groups on the stationary phase, which can indirectly affect the separation.[5][6]
Q3: My α-Calacorene peak is tailing. How can I improve the peak shape?
Peak tailing is often caused by strong interactions between the analyte and the stationary phase or by issues with the column itself. To address this:
-
Optimize Mobile Phase:
-
Increase Organic Content: A slight increase in the percentage of acetonitrile or methanol can reduce strong retention and improve peak shape.
-
Add a Modifier: Adding a small amount of a competitive agent, like a slightly stronger, less polar solvent, can sometimes help.
-
-
Check Column Health:
-
A contaminated guard column or a void at the head of the analytical column can cause tailing. Try flushing the column or replacing the guard column.
-
-
Sample Overload: Injecting too concentrated a sample can lead to peak tailing. Try diluting your sample.[1]
Q4: I am observing split peaks for α-Calacorene. What is the likely cause and solution?
Split peaks can arise from several factors:[2][3][4]
-
Injection Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause the peak to split. Solution: Dissolve the sample in the mobile phase or a weaker solvent.[2]
-
Blocked Column Frit: Particulate matter from the sample or system can block the inlet frit of the column, leading to a disturbed flow path. Solution: Replace the column frit or the entire column.[3]
-
Column Void: A void or channel in the stationary phase can cause the sample to travel through different paths, resulting in a split peak. Solution: This usually indicates column degradation, and the column should be replaced.
-
Co-elution: It's possible that what appears to be a split peak is actually two closely eluting compounds. Solution: Adjust the mobile phase composition or gradient to improve resolution.
Troubleshooting Guide
This guide provides a systematic approach to troubleshooting common problems during the separation of α-Calacorene, with a focus on mobile phase optimization.
Problem: Poor Resolution of α-Calacorene Peak
| Possible Cause | Suggested Solution |
| Inappropriate Mobile Phase Strength | Adjust the ratio of organic solvent to water. For reverse-phase HPLC, increasing the aqueous portion will generally increase retention and may improve separation from less retained compounds. |
| Incorrect Organic Solvent | Try switching from acetonitrile to methanol or vice-versa. Methanol and acetonitrile have different selectivities and can alter the elution order of closely related compounds. |
| Isocratic Elution is Insufficient | Develop a gradient elution method. Start with a lower percentage of organic solvent and gradually increase it to elute more strongly retained compounds. |
| Column Temperature Not Optimized | Vary the column temperature. Higher temperatures can decrease viscosity and improve efficiency, but may also affect selectivity. |
Problem: Retention Time Variability
| Possible Cause | Suggested Solution |
| Improperly Prepared Mobile Phase | Ensure the mobile phase components are accurately measured and thoroughly mixed. Use a high-quality solvent. |
| Mobile Phase Degassing Issues | Air bubbles in the pump can cause pressure fluctuations and shifting retention times. Degas the mobile phase before use and ensure the online degasser is functioning correctly. |
| Pump Malfunction | Check for leaks in the pump seals and ensure the check valves are working correctly. A fluctuating pressure is a sign of pump problems. |
| Lack of Column Equilibration | Ensure the column is adequately equilibrated with the mobile phase before each injection, especially when using a gradient. |
Quantitative Data Summary
The following table summarizes typical starting conditions for the separation of sesquiterpenes like α-Calacorene using reverse-phase HPLC. Optimal conditions will vary depending on the specific sample matrix and instrument.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | Phenyl-Hexyl (e.g., 4.6 x 150 mm, 5 µm) | C18 (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | Water | Water | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile with 0.1% Formic Acid |
| Gradient | 60% B to 95% B over 20 min | 70% B to 100% B over 15 min | 50% B to 90% B over 25 min |
| Flow Rate | 1.0 mL/min | 1.2 mL/min | 0.4 mL/min |
| Column Temp. | 30 °C | 35 °C | 40 °C |
| Detection | UV at 220 nm | UV at 220 nm | UV at 220 nm |
| Expected RT Range for Sesquiterpenes | 10 - 18 min | 8 - 15 min | 12 - 22 min |
Experimental Protocol: HPLC Separation of α-Calacorene
This protocol provides a general procedure for the separation of α-Calacorene from a plant extract using reverse-phase HPLC.
1. Sample Preparation: a. Weigh approximately 1 gram of the dried, ground plant material. b. Extract with 10 mL of methanol by sonication for 30 minutes. c. Centrifuge the extract at 4000 rpm for 10 minutes. d. Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.
2. Instrument Setup: a. HPLC System: A standard HPLC system with a binary pump, autosampler, column oven, and UV detector. b. Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). c. Column Temperature: 30 °C. d. Injection Volume: 10 µL. e. Detector Wavelength: 220 nm.
3. Mobile Phase Preparation: a. Mobile Phase A: HPLC-grade water. b. Mobile Phase B: HPLC-grade acetonitrile. c. Degas both mobile phases for at least 15 minutes using an ultrasonic bath or an online degasser.
4. Chromatographic Run: a. Equilibration: Equilibrate the column with the initial mobile phase composition (60% B) for at least 30 minutes at a flow rate of 1.0 mL/min. b. Gradient Program:
- 0-20 min: 60% B to 95% B
- 20-25 min: Hold at 95% B
- 25-26 min: 95% B to 60% B
- 26-30 min: Hold at 60% B (re-equilibration) c. Data Acquisition: Collect data for the entire run time.
5. Data Analysis: a. Identify the α-Calacorene peak based on its retention time, which can be confirmed by running a pure standard under the same conditions. b. Integrate the peak area to quantify the amount of α-Calacorene present in the sample.
Workflow for Mobile Phase Optimization
The following diagram illustrates a logical workflow for troubleshooting and optimizing the mobile phase for α-Calacorene separation.
Caption: Workflow for troubleshooting mobile phase issues in α-Calacorene HPLC analysis.
References
Troubleshooting low recovery of α-Calacorene during extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low recovery of α-Calacorene during extraction processes.
Troubleshooting Guide: Low α-Calacorene Recovery
Low recovery of α-Calacorene can be attributed to a variety of factors, from the initial sample preparation to the final extraction and purification steps. This guide provides a systematic approach to identifying and resolving common issues.
Step 1: Evaluate the Starting Material
The quality and preparation of the plant material are critical for successful extraction.
-
Issue: Low concentration of α-Calacorene in the plant source.
-
Troubleshooting:
-
Verify Plant Species and Chemotype: The concentration of specific terpenes can vary significantly between different plant species and even between different chemotypes of the same species. Ensure you are using a plant source known to be rich in α-Calacorene.
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Harvest Time and Conditions: The concentration of sesquiterpenes in plants can be influenced by the time of day, season, and environmental conditions at harvest.[1] For many plants, early morning is the optimal time for harvesting to maximize essential oil content.[2]
-
Drying and Storage: Improper drying and storage can lead to the degradation of volatile compounds like α-Calacorene. Over-drying can cause a loss of essential oils, while inadequate drying can lead to microbial growth and degradation. Store plant material in a cool, dark, and dry place.
-
-
-
Issue: Improper preparation of the plant material.
-
Troubleshooting:
-
Particle Size: The particle size of the ground plant material can affect extraction efficiency. Too large a particle size can limit solvent penetration, while too fine a powder can lead to issues with filtration and solvent removal. Experiment with different particle sizes to find the optimal balance for your extraction method.
-
Fresh vs. Dried Material: The choice between fresh and dried plant material can impact the yield and chemical profile of the extract. Some essential oils are best extracted from fresh material to prevent the loss of volatile components during drying.
-
-
Step 2: Optimize the Extraction Method
The choice of extraction method and the parameters used are crucial for maximizing the recovery of α-Calacorene.
-
Issue: Suboptimal extraction parameters.
-
Troubleshooting:
-
Solvent Selection: The polarity of the solvent should match that of α-Calacorene, which is a relatively non-polar sesquiterpene.
-
Non-polar solvents like hexane and pentane are often effective for extracting sesquiterpenes.[3][4]
-
Slightly more polar solvents like ethyl acetate or dichloromethane can also be used.
-
For hydrodistillation, the use of a co-solvent like n-hexane can improve the recovery of less volatile compounds.[3]
-
-
Temperature: High temperatures can lead to the degradation or isomerization of thermolabile compounds like some sesquiterpenes.
-
For solvent extraction, consider using lower temperatures or performing extractions at room temperature for longer durations.
-
For hydrodistillation, carefully control the distillation rate and temperature to avoid overheating.
-
-
Extraction Time: The optimal extraction time will vary depending on the method, solvent, and plant material.
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Insufficient extraction time will result in incomplete recovery.
-
Excessively long extraction times can lead to the degradation of target compounds.
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Monitor the extraction process over time to determine the point of diminishing returns.
-
-
-
-
Issue: Inefficient extraction technique.
-
Troubleshooting:
-
Method Comparison: Different extraction methods have varying efficiencies for different compounds.
-
Hydrodistillation: A common method for extracting essential oils, but may not be suitable for all sesquiterpenes due to the high temperatures involved.
-
Solvent Extraction (Maceration, Soxhlet): Offers more control over temperature and can be more efficient for certain compounds. However, it may also co-extract undesirable compounds.
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Supercritical Fluid Extraction (SFE): Using supercritical CO2 is a green and highly tunable method that can provide high selectivity for terpenes.[5]
-
-
Agitation: Ensure adequate agitation during solvent extraction to maximize the contact between the solvent and the plant material.
-
-
Step 3: Post-Extraction Handling and Analysis
Losses can also occur after the initial extraction is complete.
-
Issue: Degradation or loss of α-Calacorene during solvent removal.
-
Troubleshooting:
-
Evaporation Conditions: Use a rotary evaporator under reduced pressure and at a low temperature to remove the solvent. Avoid high temperatures that could degrade the target compound.
-
Volatility: α-Calacorene is a volatile compound. Be cautious during solvent evaporation to minimize losses.
-
-
-
Issue: Inaccurate quantification.
-
Troubleshooting:
-
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS) is the standard method for the analysis of volatile compounds like α-Calacorene.[6][7][8] Ensure your GC-MS method is properly optimized for the separation and detection of sesquiterpenes.
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Standard Calibration: Use a certified reference standard of α-Calacorene to create a calibration curve for accurate quantification.
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Internal Standard: The use of an internal standard can help to correct for variations in sample preparation and injection volume.
-
-
Data on α-Calacorene Content in Plant Extracts
The following table summarizes the percentage of α-Calacorene found in essential oils from different plant sources using various extraction methods. It is important to note that these values are from different studies and may not be directly comparable due to variations in plant material, growing conditions, and analytical methods.
| Plant Source | Extraction Method | α-Calacorene Content (%) |
| Diplotaenia cachrydifolia | Supercritical Fluid Extraction (SFE) | 25.5 |
| Diplotaenia cachrydifolia | Supercritical Fluid Extraction (SFE) | 20.1 |
| Calypogeia azurea (liverwort) | Hydrodistillation with n-hexane | Relative content, not absolute % |
| Calypogeia azurea (liverwort) | Solid-Liquid Extraction (SLE) with n-hexane | Relative content, not absolute % |
Experimental Protocols
Hydrodistillation for α-Calacorene Extraction
This protocol is a general guideline for the extraction of essential oils containing α-Calacorene using a Clevenger-type apparatus.
Materials:
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Fresh or dried plant material
-
Distilled water
-
Clevenger-type apparatus
-
Heating mantle
-
Condenser with circulating cold water
-
Collection flask
-
Anhydrous sodium sulfate
-
Glass vials for storage
Procedure:
-
Weigh a known amount of the plant material (e.g., 100 g). If using dried material, it may be ground to a coarse powder.
-
Place the plant material into the distillation flask of the Clevenger apparatus.
-
Add distilled water to the flask, ensuring the plant material is fully submerged. The water-to-material ratio can be optimized, but a common starting point is 10:1 (v/w).
-
Set up the Clevenger apparatus with the heating mantle and condenser.
-
Begin heating the mixture to boiling. The distillation rate should be controlled to avoid vigorous boiling.
-
Continue the distillation for a set period (e.g., 3-4 hours). The essential oil will co-distill with the water vapor, condense, and be collected in the graduated tube of the Clevenger apparatus.
-
Once the distillation is complete, allow the apparatus to cool.
-
Carefully collect the essential oil from the graduated tube.
-
Dry the collected oil over anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried oil to a sealed glass vial and store it in a cool, dark place (e.g., at 4°C).
-
Analyze the essential oil for α-Calacorene content using GC-MS.
Solvent Extraction for α-Calacorene
This protocol describes a general procedure for the extraction of α-Calacorene using a non-polar solvent.
Materials:
-
Dried and powdered plant material
-
Hexane (or another suitable non-polar solvent)
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Erlenmeyer flask or beaker
-
Magnetic stirrer and stir bar
-
Filter paper and funnel or vacuum filtration apparatus
-
Rotary evaporator
-
Glass vials for storage
Procedure:
-
Weigh a known amount of the dried and powdered plant material (e.g., 10 g).
-
Place the plant material in an Erlenmeyer flask.
-
Add a measured volume of hexane to the flask. The solvent-to-material ratio can be optimized, but a common starting point is 10:1 (v/w).
-
Stir the mixture at room temperature for a specified period (e.g., 24 hours). The flask should be sealed to prevent solvent evaporation.
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After the extraction period, filter the mixture to separate the extract from the plant residue. Wash the residue with a small amount of fresh solvent to ensure complete recovery of the extract.
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Combine the filtrates and remove the solvent using a rotary evaporator at a low temperature (e.g., <40°C) and reduced pressure.
-
The resulting crude extract can be further purified if necessary.
-
Transfer the extract to a sealed glass vial and store it in a cool, dark place.
-
Analyze the extract for α-Calacorene content using GC-MS.
Frequently Asked Questions (FAQs)
Q1: What is α-Calacorene and why is its recovery important?
A1: α-Calacorene is a sesquiterpene, a type of natural organic compound, found in the essential oils of various plants. Its recovery is important for researchers and professionals in the pharmaceutical and fragrance industries due to its potential biological activities, including antimicrobial and anti-inflammatory properties.
Q2: My α-Calacorene yield is consistently low. What is the most likely cause?
A2: The most common causes for low recovery are suboptimal extraction parameters (solvent, temperature, time), poor quality of the starting plant material, or degradation of the compound during post-extraction processing. A systematic evaluation of each step in your workflow is recommended.
Q3: Can I use dried plant material for α-Calacorene extraction?
A3: Yes, dried plant material is often used for extraction. However, the drying process can lead to the loss of some volatile compounds. The choice between fresh and dried material depends on the specific plant and should be determined experimentally to see which yields a higher recovery of α-Calacorene.
Q4: How does the choice of solvent affect the recovery of α-Calacorene?
A4: α-Calacorene is a non-polar molecule, so non-polar solvents like hexane or pentane are generally more effective at extracting it. Using a polar solvent like ethanol or methanol may result in lower recovery of α-Calacorene and co-extraction of more polar, potentially interfering compounds.
Q5: How can I prevent the degradation of α-Calacorene during my experiment?
A5: α-Calacorene, like many terpenes, can be sensitive to heat, light, and oxygen. To prevent degradation, avoid high temperatures during extraction and solvent removal, store extracts and the plant material in a cool, dark place, and consider working under an inert atmosphere (e.g., nitrogen or argon) if stability is a major concern.
Visualizations
Caption: Troubleshooting workflow for low α-Calacorene recovery.
References
- 1. alpha-Calacorene | C15H20 | CID 12302243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of Extraction Techniques for the Determination of Volatile Organic Compounds in Liverwort Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sonora.tamu.edu [sonora.tamu.edu]
- 5. This compound | 21391-99-1 | Benchchem [benchchem.com]
- 6. agilent.com [agilent.com]
- 7. Aroma Compounds in Essential Oils: Analyzing Chemical Composition Using Two-Dimensional Gas Chromatography–High Resolution Time-of-Flight Mass Spectrometry Combined with Chemometrics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biomedgrid.com [biomedgrid.com]
Preventing isomerization of α-Calacorene during analysis
This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the isomerization of α-Calacorene during analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is α-Calacorene and why is isomerization a concern during its analysis?
α-Calacorene is a sesquiterpene, a class of naturally occurring organic compounds. Isomerization, the process where a molecule is transformed into an isomer with a different arrangement of atoms, is a significant concern because it can lead to the misidentification and inaccurate quantification of α-Calacorene. Factors such as heat, acidic conditions, and light exposure can induce the conversion of α-Calacorene into other isomers, such as delta- or gamma-calacorene, compromising the integrity of analytical results.
Q2: What are the primary factors that cause the isomerization of α-Calacorene?
The primary factors leading to the isomerization of α-Calacorene are:
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Heat: High temperatures, especially in the injection port of a gas chromatograph (GC), can provide the energy needed for molecular rearrangement.
-
Acidic Conditions: The presence of acids can catalyze the isomerization of α-Calacorene. This is a crucial consideration in sample preparation and in the selection of analytical columns and solvents.
-
Light Exposure: Similar to other terpenes, prolonged exposure to UV light can lead to degradation and isomerization.
Q3: How should I store my α-Calacorene standards and samples to ensure their stability?
To maintain the integrity of your α-Calacorene standards and samples, it is recommended to store them in airtight, dark glass containers to minimize exposure to oxygen and light. For optimal preservation, storage at cool, stable temperatures is crucial.
| Storage Condition | Temperature Range | Expected Stability |
| Short-term Storage | 15-21°C (60-70°F) | Up to 18-24 months for general terpenes[1]. |
| Long-term Storage | 2-4°C (35-40°F) | Can significantly extend shelf life[1]. |
Note: Stability is dependent on the specific matrix of the sample.
Troubleshooting Guide
Problem 1: I am observing unexpected peaks in my GC-MS chromatogram that I suspect are isomers of α-Calacorene.
This is a common issue and is often indicative of isomerization occurring during the analytical process.
Troubleshooting Workflow
Caption: Troubleshooting isomerization in GC-MS analysis.
Problem 2: The concentration of my α-Calacorene standard seems to be decreasing over time.
This suggests degradation of the standard.
| Possible Cause | Recommended Action |
| Improper Storage | Ensure the standard is stored in a tightly sealed, amber vial at the recommended low temperature. Minimize freeze-thaw cycles. |
| Oxidation | Purge the vial with an inert gas (e.g., nitrogen or argon) before sealing to displace oxygen. |
| Photodegradation | Store vials in the dark or use amber vials to protect from light. |
Experimental Protocols
Protocol 1: Optimized GC-MS Method for α-Calacorene Analysis to Minimize Isomerization
This protocol is designed to minimize the thermal stress on the analyte.
1. Sample Preparation:
- Ensure the final sample extract is in a neutral solvent (e.g., hexane or ethyl acetate).
- If the sample is acidic, neutralize it with a suitable base (e.g., a dilute solution of sodium bicarbonate) and confirm the pH is neutral before injection.
- Keep samples cool and protected from light prior to analysis.
2. GC-MS Parameters:
| Parameter | Recommended Setting | Rationale |
| Injector Temperature | 250°C or lower | Reduces the risk of thermal degradation and isomerization in the inlet. |
| Injection Mode | Splitless | For trace analysis, to maximize analyte transfer to the column. |
| Column | DB-5ms or equivalent (low bleed, inert) | Minimizes interactions between the analyte and active sites on the column. |
| Oven Program | Initial Temp: 60°C (hold 2 min) | A gentle starting temperature to focus the analytes at the head of the column. |
| Ramp: 8°C/min to 300°C | A moderate ramp rate to ensure good separation without excessive thermal stress. | |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Provides good chromatographic efficiency. |
| MS Transfer Line Temp | 250°C | To ensure efficient transfer of the analyte to the mass spectrometer without cold spots. |
Protocol 2: HPLC-UV Method for the Analysis of α-Calacorene
For heat-sensitive samples, HPLC can be a viable alternative to GC.
1. Sample Preparation:
- Dissolve the sample in a mobile phase compatible solvent (e.g., acetonitrile or methanol).
- Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC-UV Parameters:
| Parameter | Recommended Setting |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25°C |
| UV Detection Wavelength | 254 nm |
Visualization of Analytical Workflow
The following diagram illustrates a recommended workflow for the analysis of α-Calacorene, emphasizing the steps to prevent isomerization.
Caption: Recommended workflow for α-Calacorene analysis.
References
Technical Support Center: Purity Assessment of Isolated α-Calacorene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with isolated α-Calacorene.
Frequently Asked Questions (FAQs)
Q1: What is α-Calacorene and why is its purity important?
A1: α-Calacorene is a sesquiterpene with the chemical formula C₁₅H₂₀.[1][2] It is a natural compound found in various essential oils and plant extracts.[3][4] Purity is crucial for research and drug development to ensure that the observed biological effects are attributable to α-Calacorene itself and not to impurities, which could have their own pharmacological activities. In drug development, regulatory authorities require stringent purity profiling of active pharmaceutical ingredients (APIs).
Q2: What are the most common methods for assessing the purity of α-Calacorene?
A2: The most common and effective method for assessing the purity of the volatile sesquiterpene α-Calacorene is Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification.[1][5] High-Performance Liquid Chromatography (HPLC) can also be utilized, particularly for analyzing less volatile degradation products or when derivatization is not desirable.[6][7]
Q3: What are the expected impurities in an isolated α-Calacorene sample?
A3: Impurities in isolated α-Calacorene typically originate from its natural source (essential oils) or from degradation. Common impurities include:
-
Isomers: Other calacorene isomers such as delta- and gamma-calacorene can be present and may co-elute during chromatographic analysis.[1]
-
Other Sesquiterpenes and Terpenoids: Compounds biosynthetically related to α-Calacorene that are present in the source plant material are common impurities.
-
Oxidation Products: α-Calacorene can oxidize to form alcohols, ketones, and carboxylic acids.[1]
-
Solvent Residues: Residual solvents from the extraction and purification process may be present.
Q4: How can I confirm the identity of my isolated α-Calacorene?
A4: The identity of α-Calacorene can be confirmed by comparing its retention time and mass spectrum from a GC-MS analysis with a certified reference standard. The fragmentation pattern in the mass spectrum, particularly the molecular ion peak, serves as a key identifier.[2]
Troubleshooting Guides
Gas Chromatography (GC) Analysis Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | 1. Active sites in the injector liner or column. 2. Column overloading. 3. Inappropriate injector temperature. | 1. Deactivate or replace the injector liner. Use a column with a more inert stationary phase. 2. Dilute the sample. 3. Optimize the injector temperature to ensure complete and rapid volatilization. |
| Shifting Retention Times | 1. Leaks in the GC system. 2. Fluctuations in carrier gas flow rate. 3. Column degradation. | 1. Perform a leak check of the entire system, especially at the injector and detector fittings. 2. Check and stabilize the carrier gas pressure and flow. 3. Condition the column or replace it if it is old or has been subjected to harsh conditions. |
| Ghost Peaks | 1. Contamination in the syringe, injector, or carrier gas. 2. Septum bleed. | 1. Clean the syringe and injector. Use a high-purity carrier gas with appropriate traps. 2. Use a high-quality, low-bleed septum and replace it regularly. |
| Co-elution with Impurities | 1. Inadequate column resolution. 2. Presence of isomers with similar chromatographic behavior. | 1. Optimize the temperature program (slower ramp rate). 2. Use a column with a different stationary phase that offers better selectivity for the isomers, such as a chiral stationary phase.[8][9] |
Sample Stability and Degradation Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Appearance of New Peaks in a Previously Pure Sample | 1. Oxidation of α-Calacorene. 2. UV-induced degradation. 3. Instability of the sample in the storage solvent. | 1. Store the sample under an inert atmosphere (e.g., argon or nitrogen) and at low temperatures. Avoid exposure to air. 2. Protect the sample from light by using amber vials.[10][11] 3. Ensure the solvent is of high purity and does not react with α-Calacorene. |
| Loss of α-Calacorene Content Over Time | 1. Degradation of the compound. 2. Adsorption to the storage container. | 1. Follow the storage recommendations above. 2. Use silanized glass vials for storage to minimize adsorption. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment
This protocol provides a general guideline for the purity assessment of α-Calacorene. Parameters may need to be optimized for specific instruments and columns.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer
-
Capillary Column: A non-polar column such as DB-5, HP-5MS, or equivalent is recommended.
GC Conditions:
| Parameter | Value |
|---|---|
| Column | Agilent Intuvo HP-Innowax, 60 m × 0.32 mm, 0.5 μm |
| Injection Volume | 1 µL |
| Injector Temperature | 250 °C |
| Split Ratio | 50:1 |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| Oven Program | Initial temperature 60 °C, hold for 2 min, ramp to 240 °C at 3 °C/min, hold for 5 min |
MS Conditions:
| Parameter | Value |
|---|---|
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | 40-400 amu |
Data Analysis: The purity of α-Calacorene is determined by the area percentage of its peak relative to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC) for Stability Studies
While GC is the primary method for α-Calacorene purity, HPLC can be useful for monitoring the formation of non-volatile degradation products.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column
HPLC Conditions:
| Parameter | Value |
|---|---|
| Column | C18 column (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile and water gradient |
| Gradient | Start with 50% Acetonitrile, increase to 95% over 20 minutes, hold for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Visualizations
Caption: Experimental workflow for α-Calacorene purity assessment.
Caption: Potential degradation pathways of α-Calacorene.
References
- 1. alpha-Calacorene | 21391-99-1 | Benchchem [benchchem.com]
- 2. Buy this compound | 21391-99-1 [smolecule.com]
- 3. gcms.cz [gcms.cz]
- 4. vurup.sk [vurup.sk]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. researchgate.net [researchgate.net]
- 7. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. gcms.cz [gcms.cz]
- 10. chimia.ch [chimia.ch]
- 11. UV Degradation of Sesquiterpene Lactones in Chicory Extract: Kinetics and Identification of Reaction Products by HPLC-MS | CHIMIA [chimia.ch]
Technical Support Center: Matrix Effects in LC-MS/MS Analysis of α-Calacorene
Welcome to the technical support center for the LC-MS/MS analysis of α-Calacorene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and navigate the challenges associated with matrix effects in their experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how can they affect my α-Calacorene analysis?
A: Matrix effects are the alteration of ionization efficiency for an analyte, such as α-Calacorene, due to the presence of co-eluting compounds from the sample matrix. These effects can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), leading to inaccurate and imprecise quantification. In the analysis of α-Calacorene from complex matrices like plant extracts or essential oils, various compounds, including other terpenes, cannabinoids, fatty acids, and pigments, can interfere with the ionization process.
Q2: How can I determine if my α-Calacorene analysis is suffering from matrix effects?
A: The presence of matrix effects can be assessed both qualitatively and quantitatively.
-
Qualitative Assessment (Post-Column Infusion): This technique involves infusing a standard solution of α-Calacorene at a constant rate into the mass spectrometer while a blank matrix extract is injected onto the LC column. Any deviation (dip or peak) in the baseline signal at the retention time of α-Calacorene indicates the presence of ion suppression or enhancement.
-
Quantitative Assessment (Post-Extraction Spike): This is the most common method. The response of α-Calacorene in a standard solution is compared to the response of α-Calacorene spiked into a blank matrix extract after the extraction procedure. The matrix effect (ME) can be calculated using the following formula:
ME (%) = (Peak Area in Spiked Extract / Peak Area in Neat Solution) x 100
A value less than 100% indicates ion suppression, while a value greater than 100% suggests ion enhancement.
Q3: What are the most effective strategies to minimize or compensate for matrix effects when analyzing α-Calacorene?
A: Several strategies can be employed to mitigate matrix effects:
-
Sample Preparation: Implementing a robust sample cleanup procedure is crucial. Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can effectively remove interfering compounds from the sample matrix before injection into the LC-MS/MS system.
-
Chromatographic Separation: Optimizing the chromatographic method to separate α-Calacorene from matrix components is a key step. This can involve adjusting the mobile phase gradient, changing the column chemistry, or using a column with a different particle size.
-
Internal Standards: The use of an appropriate internal standard (IS) is highly recommended to compensate for matrix effects. The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., α-Calacorene-d3). Since SIL-α-Calacorene is not commercially available, a structurally similar compound (analog) that co-elutes with the analyte can be used. For sesquiterpenes like α-Calacorene, a deuterated alkane such as n-tetradecane-d30 has been used successfully.
-
Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix extract that is free of the analyte. This helps to ensure that the standards and the samples experience the same matrix effects, leading to more accurate quantification.
-
Standard Addition: In this method, known amounts of the analyte standard are added to the sample. The concentration of the analyte in the original sample is then determined by extrapolating the calibration curve to the point where the response is zero. This is a powerful technique for overcoming matrix effects but can be time-consuming.
-
Dilution: Diluting the sample extract can reduce the concentration of interfering matrix components, thereby minimizing their effect on the ionization of α-Calacorene. However, this approach is only feasible if the concentration of α-Calacorene in the sample is high enough to be detected after dilution.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Poor reproducibility of α-Calacorene peak area in replicate injections of the same sample. | Significant and variable matrix effects between samples. | 1. Implement a more rigorous sample cleanup procedure (e.g., SPE). 2. Use a stable isotope-labeled internal standard if available, or a suitable analog internal standard. 3. Optimize chromatographic separation to better resolve α-Calacorene from interfering peaks. |
| α-Calacorene recovery is consistently low. | Ion suppression due to co-eluting matrix components. | 1. Evaluate the matrix effect using the post-extraction spike method. 2. Improve sample cleanup to remove interfering compounds. 3. Change the ionization source from Electrospray Ionization (ESI) to Atmospheric Pressure Chemical Ionization (APCI), as APCI can be less susceptible to matrix effects for certain compounds.[1] 4. Dilute the sample if the analyte concentration is sufficient. |
| α-Calacorene recovery is unexpectedly high (>120%). | Ion enhancement caused by co-eluting matrix components. | 1. Confirm ion enhancement using the post-extraction spike method. 2. Enhance sample cleanup to remove the source of enhancement. 3. Utilize matrix-matched calibration curves. |
| Inconsistent internal standard response. | The internal standard is also affected by the matrix, or it is not a suitable mimic for α-Calacorene. | 1. If using an analog IS, ensure it co-elutes with α-Calacorene and has similar ionization properties. 2. Consider synthesizing or obtaining a stable isotope-labeled internal standard for α-Calacorene for the most accurate correction. |
Quantitative Data Summary
The following table summarizes typical recovery data for terpenes in a plant matrix, which can be indicative of the potential matrix effects on α-Calacorene analysis. A study on the LC-MS/MS analysis of terpenes in Cannabis sativa L. extracts using an ethanolic extraction method and APCI source found that the recovery for most terpenes was within an acceptable range, suggesting minimal matrix effects under these conditions.[1]
| Analyte Class | Matrix | Extraction Method | Ionization | Recovery (%) | Matrix Effect |
| Terpenes | Cannabis sativa L. flower | Ethanolic Extraction | APCI | 80 - 120 | Minimal ion suppression or enhancement observed.[1] |
| Cannabinoids | Humulus lupulus (Hops) | Ethanolic Extraction | APCI | Not specified | No significant ion suppression or enhancement was observed.[1] |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects by Post-Extraction Spike
This protocol provides a method to quantify the extent of ion suppression or enhancement on the α-Calacorene signal.
-
Prepare a Blank Matrix Extract: Extract a sample of the matrix (e.g., plant material) that is known to not contain α-Calacorene using your established sample preparation procedure.
-
Prepare a Neat Standard Solution: Prepare a standard solution of α-Calacorene in the final solvent used for your LC-MS/MS analysis at a known concentration (e.g., 100 ng/mL).
-
Prepare a Post-Extraction Spiked Sample: Take an aliquot of the blank matrix extract and spike it with the α-Calacorene standard to achieve the same final concentration as the neat standard solution.
-
LC-MS/MS Analysis: Analyze both the neat standard solution and the post-extraction spiked sample in triplicate under the same LC-MS/MS conditions.
-
Calculate Matrix Effect: Use the average peak areas to calculate the matrix effect percentage as described in the FAQs.
Protocol 2: Sample Preparation using Ethanolic Extraction for Plant Matrices
This protocol is adapted from a validated method for the analysis of terpenes in plant material and is suitable for α-Calacorene.[1]
-
Homogenization: Homogenize the plant material to a fine powder.
-
Extraction: Weigh 100 mg of the homogenized sample into a centrifuge tube. Add 10 mL of ethanol.
-
Vortex and Sonicate: Vortex the mixture for 30 seconds, followed by sonication for 15 minutes in a water bath.
-
Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
-
Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for LC-MS/MS analysis of α-Calacorene.
References
Validation & Comparative
Comparative Analysis of α-Calacorene's Antibacterial Efficacy Against Staphylococcus aureus
In the landscape of rising antibiotic resistance, the exploration of novel antimicrobial agents is a critical endeavor for researchers and drug development professionals. This guide provides a comparative overview of the antibacterial activity of α-Calacorene, a natural sesquiterpene, against the pathogenic bacterium Staphylococcus aureus. Its performance is benchmarked against established antibiotics, supported by experimental data and standardized protocols.
Comparative Efficacy: α-Calacorene vs. Conventional Antibiotics
The antibacterial potential of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism, while the MBC is the lowest concentration that results in microbial death.
| Compound | Target Organism | MIC (µg/mL) | MBC (µg/mL) |
| Ethyl Acetate Extract of C. calcitrans (containing α-Calacorene) | Staphylococcus aureus | 250[1] | 250[1] |
| Vancomycin | Staphylococcus aureus | 1.0 - 2.0[2][3][4][5] | - |
| Ciprofloxacin | Staphylococcus aureus | 0.5 - 2.0 | - |
Note: The efficacy of the C. calcitrans extract may be influenced by the presence of other bioactive compounds.
Experimental Protocols
The determination of MIC and MBC values is crucial for evaluating the antimicrobial potency of a compound. The following are standardized protocols based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Minimum Inhibitory Concentration (MIC) Assay Protocol (Broth Microdilution Method)
This method is a widely accepted technique for determining the MIC of an antimicrobial agent.
Caption: Workflow for the Broth Microdilution MIC Assay.
Minimum Bactericidal Concentration (MBC) Assay Protocol
The MBC assay is performed as a subsequent step to the MIC assay to determine the concentration at which the antimicrobial agent is bactericidal.
References
- 1. researchgate.net [researchgate.net]
- 2. Vancomycin Minimum Inhibitory Concentration for Methicillin-Resistant Staphylococcus aureus Infections; Is There Difference in Mortality Between Patients? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. journals.asm.org [journals.asm.org]
- 5. Minimum Inhibitory Concentrations of Vancomycin and Daptomycin Against Methicillin-resistant Staphylococcus Aureus Isolated from Various Clinical Specimens: A Study from South India - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Study on the Bioactivity of α-Calacorene and β-Calacorene
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Calacorene and β-Calacorene are isomeric sesquiterpene hydrocarbons found in the essential oils of various plants. While structurally similar, subtle differences in their chemical makeup may lead to distinct biological activities. This guide provides a comparative overview of the current state of knowledge regarding the bioactivity of these two compounds. It is important to note that research on the isolated forms of α- and β-Calacorene is limited. Much of the available data is derived from studies on essential oils where these isomers are present as components. Consequently, this guide will focus on the bioactivities of essential oils rich in these compounds, highlighting the need for further investigation into the purified isomers.
Chemical Structures
The structural difference between α-Calacorene and β-Calacorene lies in the position of a double bond within the aromatic ring system.
Quantitative Bioactivity Data
Direct comparative data on the bioactivity of pure α-Calacorene and β-Calacorene is scarce in the current scientific literature. The following tables summarize the chemical composition and reported biological activities of essential oils in which α-Calacorene and β-Calacorene have been identified as constituents. This data provides an indirect comparison of their potential bioactivities.
Table 1: Presence and Bioactivity of α-Calacorene in Essential Oils
| Plant Source | Percentage of α-Calacorene in Essential Oil | Other Major Components | Reported Bioactivities of the Essential Oil | Reference |
| Calamintha nepeta | 0.6% | 1,10-di-epi-cubenol (18.5%), allo-aromadendrene epoxide (11.4%), cadalene (5.7%) | Phytotoxic | [1] |
| Ginger (Zingiber officinale) | 1.78% | Tumerone (18.83%), Zingiberene (not quantified in this study) | Antibacterial, Antioxidant | [2][3] |
Table 2: Presence and Bioactivity of β-Calacorene in Essential Oils
| Plant Source | Percentage of β-Calacorene in Essential Oil | Other Major Components | Reported Bioactivities of the Essential Oil | Reference |
| Stachytarpheta gesnerioides | Present (percentage not specified) | Guaiol (53.5%), α-pinene (16.1%) | Antimicrobial | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the bioactivities of sesquiterpenes and essential oils.
Antimicrobial Activity: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of a substance that prevents visible growth of a microorganism.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The test compound (e.g., essential oil) is serially diluted in a 96-well microtiter plate containing broth to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (broth with inoculum, no test compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the test compound at which there is no visible turbidity.[5]
Antioxidant Activity: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.
Protocol:
-
Preparation of DPPH Solution: A solution of DPPH in methanol or ethanol is prepared to a specific absorbance at 517 nm.
-
Reaction Mixture: Different concentrations of the test compound are mixed with the DPPH solution.
-
Incubation: The mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at 517 nm using a spectrophotometer.
-
Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined.[6][7][8]
Cytotoxic Activity: MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Treatment: Cells are treated with various concentrations of the test compound and incubated for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: The MTT reagent is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation: Cell viability is expressed as a percentage of the control (untreated cells), and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated.[9][10][11]
Visualizations
Experimental Workflow for Bioactivity Comparison
References
- 1. researchgate.net [researchgate.net]
- 2. journals.sums.ac.ir [journals.sums.ac.ir]
- 3. journals.sums.ac.ir [journals.sums.ac.ir]
- 4. Antimicrobial Activity and Chemical Composition of Essential Oils from Verbenaceae Species Growing in South America - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. jfda-online.com [jfda-online.com]
- 9. In vitro Cytotoxic and Antimicrobial Activity of Essential Oil From Satureja Intermedia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. In Vitro Cytotoxic Potential of Essential Oils of Eucalyptus benthamii and Its Related Terpenes on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Activity of α-Calacorene and Ascorbic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the antioxidant activities of the natural sesquiterpene α-Calacorene and the well-established antioxidant, ascorbic acid (Vitamin C). While ascorbic acid is a benchmark for antioxidant capacity, interest in the therapeutic potential of phytochemicals like α-Calacorene is growing. This document summarizes the available data, outlines relevant experimental protocols, and provides visual representations of experimental workflows to aid in further research and drug development.
Quantitative Antioxidant Activity: A Data Gap for α-Calacorene
A direct quantitative comparison of the antioxidant activity of isolated α-Calacorene and ascorbic acid is challenging due to a lack of available data for α-Calacorene in standardized antioxidant assays. Ascorbic acid is frequently used as a positive control in these assays, and its potent antioxidant activity is well-documented.
The most common method for evaluating antioxidant activity is the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, where the IC50 value represents the concentration of the antioxidant required to scavenge 50% of the DPPH free radicals. A lower IC50 value indicates a higher antioxidant capacity.
While numerous studies have established the IC50 value for ascorbic acid in the DPPH assay, a specific IC50 value for pure α-Calacorene has not been reported in the reviewed scientific literature. α-Calacorene is often a component of essential oils, and while some studies report the antioxidant activity of these oils, the specific contribution of α-Calacorene to this activity has not been isolated.[1]
Table 1: DPPH Radical Scavenging Activity (IC50 Values)
| Compound | DPPH IC50 Value (µg/mL) |
| α-Calacorene | Not available in cited literature |
| Ascorbic Acid | 8.97 - 74.73 |
Note: The IC50 value for Ascorbic Acid can vary depending on the specific experimental conditions of the DPPH assay.
Experimental Protocol: DPPH Radical Scavenging Assay
The following is a detailed methodology for the DPPH radical scavenging assay, a widely used method for assessing antioxidant activity.
Objective: To determine the free radical scavenging capacity of a test compound by measuring its ability to bleach the stable DPPH radical.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or other suitable solvent)
-
Test compound (e.g., α-Calacorene)
-
Positive control (e.g., Ascorbic Acid)
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should have a deep violet color.
-
Preparation of Test Compound and Standard:
-
Prepare a stock solution of the test compound in methanol.
-
Prepare a series of dilutions of the test compound from the stock solution.
-
Prepare a stock solution of the positive control (ascorbic acid) in methanol.
-
Prepare a series of dilutions of the positive control from its stock solution.
-
-
Assay:
-
To a 96-well microplate, add a specific volume of each dilution of the test compound and the positive control to separate wells.
-
Add the DPPH solution to each well.
-
A blank well should contain only the solvent and the DPPH solution.
-
-
Incubation: Incubate the microplate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation of Radical Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Inhibition = [(Absorbance of Blank - Absorbance of Sample) / Absorbance of Blank] x 100
-
Determination of IC50: The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound and the positive control. The IC50 is the concentration that causes 50% inhibition of the DPPH radical.
Visualizing Experimental Workflow and Signaling Pathways
Diagram 1: DPPH Assay Experimental Workflow
Caption: A flowchart illustrating the key steps of the DPPH radical scavenging assay.
Diagram 2: Antioxidant Mechanism of Action
Caption: A simplified diagram showing the general mechanism of free radical scavenging by an antioxidant.
Conclusion
While ascorbic acid remains a potent and well-characterized antioxidant, the potential of natural compounds like α-Calacorene warrants further investigation. The lack of specific quantitative data on the antioxidant activity of isolated α-Calacorene highlights a significant research gap. Future studies employing standardized assays, such as the DPPH method outlined in this guide, are necessary to elucidate the antioxidant capacity of α-Calacorene and to accurately compare it with established antioxidants like ascorbic acid. Such data will be invaluable for researchers and professionals in the field of drug development exploring the therapeutic applications of phytochemicals.
References
A Comparative Guide to Analytical Methods for α-Calacorene Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two primary analytical methods for the quantification of α-Calacorene, a sesquiterpene of interest in various natural product and pharmaceutical research fields. The comparison focuses on Gas Chromatography-Mass Spectrometry (GC-MS) and a proposed High-Performance Liquid Chromatography with UV detection (HPLC-UV) method, offering insights into their respective experimental protocols and performance characteristics.
Methodology Comparison
The quantification of α-Calacorene is predominantly performed using GC-MS due to its volatile nature. However, HPLC-UV presents a potential alternative. Below is a detailed comparison of these two techniques, including their principles, experimental setups, and typical validation parameters.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. For α-Calacorene, which is a component of many essential oils, GC-MS offers high resolution and sensitivity.
Experimental Protocol:
A typical GC-MS protocol for α-Calacorene quantification involves the following steps:
-
Sample Preparation: Essential oil samples are diluted in a suitable organic solvent, such as hexane or ethyl acetate. An internal standard (e.g., n-tridecane) is often added to improve the accuracy and precision of the quantification.
-
GC Separation:
-
Injector: A split/splitless injector is commonly used, with an injection volume of 1 µL.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is typically employed.
-
Oven Temperature Program: The oven temperature is programmed to ramp from a low initial temperature (e.g., 60°C) to a final high temperature (e.g., 240°C) to ensure the separation of various components in the essential oil.
-
Carrier Gas: Helium is used as the carrier gas at a constant flow rate.
-
-
MS Detection:
-
Ionization: Electron Impact (EI) ionization is standard.
-
Mass Analyzer: A quadrupole or ion trap mass analyzer is used to scan a mass range (e.g., 40-400 m/z).
-
Identification: α-Calacorene is identified by its characteristic mass spectrum and retention time.
-
Quantification: Quantification is typically performed in Selected Ion Monitoring (SIM) mode for higher sensitivity and selectivity, using a calibration curve prepared with α-Calacorene standards.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
While less common for volatile sesquiterpenes, an HPLC-UV method can be developed for α-Calacorene, particularly for non-volatile matrices or when GC-MS is unavailable. As α-Calacorene lacks a strong chromophore, sensitivity might be a limiting factor.
Proposed Experimental Protocol:
A hypothetical HPLC-UV method for α-Calacorene could be designed as follows:
-
Sample Preparation: Samples are dissolved in a solvent compatible with the mobile phase, such as acetonitrile or methanol, and filtered through a 0.45 µm filter.
-
HPLC Separation:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice.
-
Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water would be appropriate for separating non-polar compounds like α-Calacorene.
-
Flow Rate: A typical flow rate would be 1.0 mL/min.
-
Column Temperature: The column can be maintained at ambient or a slightly elevated temperature (e.g., 30°C) to ensure reproducibility.
-
-
UV Detection:
-
Wavelength: Detection would be set at a low UV wavelength (e.g., 210-220 nm) where α-Calacorene exhibits some absorbance.
-
Quantification: Quantification is achieved by comparing the peak area of α-Calacorene in the sample to a calibration curve generated from standards of known concentrations.
-
Performance Data Comparison
The following table summarizes the typical validation parameters for the quantification of sesquiterpenes using GC-MS, based on literature data. The values for the proposed HPLC-UV method are estimations based on methods for similar compounds.
| Parameter | GC-MS | Proposed HPLC-UV | Reference |
| Linearity (R²) | > 0.99 | > 0.99 | [1][2] |
| Limit of Detection (LOD) | 0.05 - 1 µg/mL | 1 - 5 µg/mL | [2][3] |
| Limit of Quantification (LOQ) | 0.15 - 3 µg/mL | 5 - 15 µg/mL | [2][3] |
| Accuracy (% Recovery) | 80 - 115% | 90 - 110% | [1] |
| Precision (%RSD) | < 15% | < 5% | [2] |
Workflow for Analytical Method Validation
The validation of any analytical method is crucial to ensure its reliability and accuracy. The general workflow for the validation of either a GC-MS or HPLC-UV method is depicted in the diagram below.
Caption: General workflow for analytical method validation.
Conclusion
For the quantification of α-Calacorene, GC-MS remains the method of choice due to its high sensitivity, selectivity, and suitability for volatile compounds. It is a well-established technique with a wealth of available literature and validated methods for similar analytes.
References
- 1. Development and validation of HPLC and GC methods for quantification of cannabinoids and terpenes extracted by ultrasound assisted extraction technique | Drug Analytical Research [seer.ufrgs.br]
- 2. Analysis of Terpenes in Cannabis sativa L. Using GC/MS: Method Development, Validation, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
The Synergistic Power of α-Calacorene Containing Essential Oil with Conventional Antibiotics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct experimental data on the synergistic effect of isolated α-Calacorene with conventional antibiotics is not currently available in peer-reviewed literature. This guide provides a comparative analysis based on the synergistic effects observed with Nigella sativa (Black Cumin) essential oil, which contains a complex mixture of phytochemicals, including terpenes related to α-Calacorene. The findings presented here are attributed to the entire essential oil and not to α-Calacorene alone.
Introduction
The rise of antibiotic resistance is a critical global health challenge, necessitating novel therapeutic strategies to enhance the efficacy of existing antimicrobial agents. One promising approach is the combination of conventional antibiotics with natural compounds that can act synergistically to combat resistant pathogens. This guide explores the synergistic potential of Nigella sativa essential oil, containing various bioactive terpenes, with conventional antibiotics against multidrug-resistant bacteria.
Data Presentation: Synergistic Activity of Nigella sativa Essential Oil with β-Lactam Antibiotics against MRSA
The following table summarizes the synergistic effects of Nigella sativa (NS) essential oil in combination with β-lactam antibiotics against Methicillin-Resistant Staphylococcus aureus (MRSA) isolates. The data is derived from time-kill assays, with synergy interpreted using the Fractional Inhibitory Concentration (FIC) index.[1]
| MRSA Isolate | NS Concentration (µg/mL) | Antibiotic | FIC Index at 4 hours | Interpretation |
| MRSA 1 | 5.0 | Augmentin | ≤ 0.5 | Synergy |
| MRSA 1 | 5.0 | Oxacillin | ≤ 0.5 | Synergy |
| MRSA 4 | 5.0 | Augmentin | ≤ 0.5 | Synergy |
| MRSA 4 | 5.0 | Cefoxitin | ≤ 0.5 | Synergy |
| MRSA 5 | 5.0 | Augmentin | ≤ 0.5 | Synergy |
| MRSA 5 | 5.0 | Oxacillin | ≤ 0.5 | Synergy |
Interpretation of FIC Index:
-
Synergy: FIC index ≤ 0.5
-
Additive: 0.5 < FIC index ≤ 1
-
Indifference: 1 < FIC index ≤ 4
-
Antagonism: FIC index > 4
Experimental Protocols
Checkerboard Microdilution Assay
The checkerboard assay is a common in vitro method used to assess the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents when used in combination.[2][3]
Methodology:
-
Preparation of Antimicrobial Agents: Stock solutions of the essential oil and the conventional antibiotic are prepared and serially diluted.
-
Plate Setup: In a 96-well microtiter plate, serial dilutions of the essential oil are added to the wells along the x-axis, and serial dilutions of the antibiotic are added along the y-axis. This creates a matrix of wells with varying concentrations of both agents.
-
Inoculation: Each well is inoculated with a standardized suspension of the target bacterial strain (e.g., ~5 x 10^5 CFU/mL).
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of an antimicrobial agent that visibly inhibits the growth of the microorganism. The MIC of each agent alone is determined from the wells containing only that agent. The MIC of the agents in combination is determined from the wells showing no visible growth.
-
Calculation of Fractional Inhibitory Concentration (FIC) Index: The FIC index is calculated to quantify the interaction between the two agents.
-
FIC of Agent A = MIC of Agent A in combination / MIC of Agent A alone
-
FIC of Agent B = MIC of Agent B in combination / MIC of Agent B alone
-
FIC Index = FIC of Agent A + FIC of Agent B
-
Mandatory Visualizations
Figure 1: Experimental workflow for the checkerboard microdilution assay.
Figure 2: Proposed mechanism of synergy between essential oil and β-lactam antibiotics.
Proposed Mechanism of Synergistic Action
The synergistic effect between Nigella sativa essential oil and β-lactam antibiotics is likely multifactorial.[4] The essential oil, rich in terpenes, can disrupt the bacterial cell membrane, increasing its permeability. This disruption facilitates the entry of the β-lactam antibiotic into the bacterial cell, allowing it to reach its target, the penicillin-binding proteins (PBPs), more effectively. By inhibiting PBPs, the antibiotic prevents the proper synthesis of the peptidoglycan layer of the bacterial cell wall, leading to cell lysis and death. The combined action of membrane disruption by the essential oil and inhibition of cell wall synthesis by the antibiotic results in a more potent antimicrobial effect than either agent alone.
References
A Guide to Inter-Laboratory Validation for α-Calacorene Quantification in Essential Oils
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the inter-laboratory validation of α-Calacorene quantification in essential oils, a critical step for standardizing analytical procedures and ensuring data reliability across different research and quality control environments. The principles and methodologies outlined here are based on established practices for the analysis of essential oil components, such as those employed in proficiency testing schemes.
The Importance of Inter-Laboratory Validation
Inter-laboratory validation, often conducted through collaborative studies or proficiency testing, is essential for assessing the reproducibility and reliability of an analytical method. By comparing results from multiple laboratories analyzing the same sample, it is possible to identify systematic errors, evaluate the robustness of the method, and establish a consensus on the concentration of a specific analyte, in this case, α-Calacorene.
Hypothetical Inter-Laboratory Study Results for α-Calacorene
The following tables represent typical data that would be generated in an inter-laboratory study involving ten laboratories. A reference value for α-Calacorene in a hypothetical essential oil sample is provided for comparison.
Table 1: Reported α-Calacorene Concentration by Participating Laboratories
| Laboratory ID | Reported Concentration (% w/w) | Deviation from Reference Value (%) |
| Lab 1 | 2.54 | +1.60 |
| Lab 2 | 2.48 | -0.80 |
| Lab 3 | 2.61 | +4.40 |
| Lab 4 | 2.45 | -2.00 |
| Lab 5 | 2.52 | +0.80 |
| Lab 6 | 2.75 | +10.00 (Outlier) |
| Lab 7 | 2.49 | -0.40 |
| Lab 8 | 2.55 | +2.00 |
| Lab 9 | 2.47 | -1.20 |
| Lab 10 | 2.50 | 0.00 |
| Reference Value | 2.50 |
Table 2: Statistical Analysis of Inter-Laboratory Results
| Statistical Parameter | Value |
| Number of Laboratories | 10 |
| Mean Concentration (% w/w) | 2.536 |
| Standard Deviation | 0.087 |
| Relative Standard Deviation (RSD) | 3.43% |
| Median (% w/w) | 2.51 |
| Minimum Value (% w/w) | 2.45 |
| Maximum Value (% w/w) | 2.75 |
Experimental Protocol for α-Calacorene Quantification
A standardized and detailed experimental protocol is crucial for the success of an inter-laboratory study. The following is a comprehensive methodology for the quantification of α-Calacorene in essential oils using Gas Chromatography-Flame Ionization Detection (GC-FID).
Sample Preparation
-
Homogenization: Ensure the essential oil sample is thoroughly homogenized by gentle inversion before sampling.
-
Sample Dilution: Accurately weigh approximately 100 mg of the essential oil into a 10 mL volumetric flask.
-
Internal Standard: Add a known concentration of an appropriate internal standard (e.g., n-hexadecane).
-
Solvent: Dilute to the mark with a suitable solvent such as hexane or ethanol.
Gas Chromatography (GC-FID) Conditions
-
Instrument: Gas chromatograph equipped with a flame ionization detector (FID).
-
Column: A non-polar capillary column (e.g., DB-5 or HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is recommended.
-
Injector: Split/splitless injector, operated in split mode with a split ratio of 1:50.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 3°C/minute to 240°C.
-
Hold: 5 minutes at 240°C.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Detector Temperature: 280°C.
-
Injection Volume: 1 µL.
Calibration and Quantification
-
Calibration Standards: Prepare a series of calibration standards containing known concentrations of α-Calacorene and the internal standard.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of α-Calacorene to the peak area of the internal standard against the concentration of α-Calacorene.
-
Quantification: Calculate the concentration of α-Calacorene in the essential oil sample using the calibration curve.
Workflow and Data Analysis Diagrams
The following diagrams illustrate the key workflows in an inter-laboratory validation study.
Caption: Experimental workflow for α-Calacorene quantification.
Caption: Logical workflow of an inter-laboratory validation study.
Comparing the efficacy of different extraction methods for α-Calacorene
For researchers, scientists, and drug development professionals, the efficient isolation of specific bioactive compounds is a critical first step. This guide provides a detailed comparison of different extraction methods for α-Calacorene, a sesquiterpene of growing interest for its potential therapeutic properties. We delve into the efficacy of various techniques, presenting supporting experimental data and detailed protocols to inform your selection of the most suitable extraction strategy.
α-Calacarene, a bicyclic sesquiterpene hydrocarbon, is a constituent of various essential oils and has been noted for its potential anti-inflammatory and antioxidant activities. The choice of extraction method significantly impacts the yield and purity of the isolated α-Calacorene, and consequently, the reliability of downstream applications. This guide compares the performance of common extraction techniques, including Hydrodistillation (HD), Microwave-Assisted Hydrodistillation (MAHD), and Supercritical Fluid Extraction (SFE).
Quantitative Comparison of Extraction Methods
| Extraction Method | Plant Material | Key Parameters | Total Essential Oil Yield (%) | α-Calacorene Content (%) | Purity/Selectivity | Reference |
| Hydrodistillation (HD) | Lavandula angustifolia | 3 hours | Not specified | Not specified | Lower selectivity, co-extraction of non-target compounds.[1] | [1] |
| Supercritical Fluid Extraction (SFE) | Lavandula angustifolia | 100 bar, 40°C | Approx. 6 times higher than HD | Not specified | Higher selectivity for compounds of interest.[1] | [1] |
| Hydrodistillation (HD) | Rosmarinus officinalis | 90 minutes | Not specified | Not specified | Lower percentage of oxygenated compounds.[2][3] | [2][3] |
| Microwave-Assisted Hydrodistillation (MAHD) | Rosmarinus officinalis | 30 minutes | Higher than HD | Not specified | 17% increase in oxygenated compounds compared to HD.[2][3] | [2][3] |
| Hydrodistillation (HD) | Turmeric (Curcuma longa) | Not specified | Not specified | 1.78 | Not specified | [4] |
Note: The data for α-Calacorene content is often embedded within the broader analysis of the essential oil's chemical composition. The provided value for Turmeric is from a GC-MS analysis of its essential oil.[4]
Experimental Protocols
Detailed methodologies are crucial for replicating and building upon existing research. Below are representative protocols for the key extraction methods discussed.
Hydrodistillation (HD)
Hydrodistillation is a conventional method for extracting essential oils from plant materials.
Protocol:
-
Plant Material Preparation: 100g of dried and ground plant material (e.g., leaves, flowers) is placed in a round-bottom flask.
-
Water Addition: 1 L of distilled water is added to the flask.
-
Apparatus Setup: The flask is connected to a Clevenger-type apparatus.
-
Heating: The mixture is heated to boiling. The steam and volatilized essential oils rise into the condenser.
-
Condensation and Collection: The condensed liquid (water and essential oil) is collected in the separator of the Clevenger apparatus, where the less dense essential oil forms a layer on top of the water.
-
Extraction Duration: The distillation is typically carried out for 3 hours.
-
Oil Separation: The collected essential oil is separated from the aqueous layer and dried over anhydrous sodium sulfate.
-
Analysis: The yield is determined gravimetrically, and the chemical composition is analyzed using Gas Chromatography-Mass Spectrometry (GC-MS).
Microwave-Assisted Hydrodistillation (MAHD)
MAHD is a more modern and efficient approach that utilizes microwave energy to accelerate the extraction process.
Protocol:
-
Plant Material Preparation: 100g of dried and ground plant material is placed in a flask suitable for microwave extraction.
-
Water Addition: A specific ratio of water to plant material is added (e.g., 1:3 w/v).[5]
-
Apparatus Setup: The flask is placed in a modified microwave oven equipped with a Clevenger-type apparatus for condensation and collection.
-
Microwave Irradiation: The mixture is subjected to microwave irradiation at a specific power (e.g., 500 W).
-
Extraction Duration: The extraction is typically performed for a shorter duration compared to HD (e.g., 30 minutes).[2][3]
-
Condensation and Collection: The vaporized essential oil and water are condensed and collected in the same manner as in HD.
-
Oil Separation and Analysis: The essential oil is separated, dried, and analyzed as described for HD.
Caption: Workflow for Microwave-Assisted Hydrodistillation (MAHD).
Supercritical Fluid Extraction (SFE)
SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent. This method is known for its high selectivity and the ability to produce solvent-free extracts.
Protocol:
-
Plant Material Preparation: The plant material is dried and ground to a specific particle size.
-
Extractor Loading: The ground material is packed into an extraction vessel.
-
System Pressurization and Heating: The system is pressurized with CO₂ and heated to supercritical conditions (e.g., above 31.1 °C and 73.8 bar). Specific conditions for sesquiterpene extraction can be optimized (e.g., 100 bar and 40°C).
-
Extraction: Supercritical CO₂ is passed through the extraction vessel, where it dissolves the essential oils.
-
Separation: The CO₂ containing the dissolved compounds is depressurized in a separator vessel, causing the essential oils to precipitate out.
-
Collection: The extracted essential oil is collected from the separator.
-
Solvent Recycling: The CO₂ can be re-compressed and recycled.
-
Analysis: The yield and composition of the extract are determined.
Caption: Schematic of a Supercritical Fluid Extraction (SFE) system.
Potential Signaling Pathways of α-Calacorene
While the specific signaling pathways modulated by α-Calacorene are not yet fully elucidated, its reported anti-inflammatory and antioxidant activities suggest potential mechanisms of action.
Anti-Inflammatory Pathway
Many natural compounds with anti-inflammatory properties exert their effects by modulating key inflammatory pathways. A plausible mechanism for α-Calacorene involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[6]
Caption: Postulated anti-inflammatory pathway of α-Calacorene via NF-κB inhibition.
Antioxidant Mechanism
The antioxidant activity of sesquiterpenes like α-Calacorene likely involves the scavenging of free radicals. This can occur through hydrogen atom transfer (HAT) or single-electron transfer (SET) mechanisms, neutralizing reactive oxygen species (ROS) and preventing cellular damage.[7]
Caption: General mechanism of antioxidant activity by free radical scavenging.
Conclusion
The selection of an appropriate extraction method is paramount for obtaining high-quality α-Calacorene for research and development. While traditional hydrodistillation remains a simple and widely used technique, modern methods like MAHD and SFE offer significant advantages in terms of efficiency, selectivity, and the preservation of thermolabile compounds.
-
Microwave-Assisted Hydrodistillation (MAHD) provides a significant reduction in extraction time and energy consumption compared to conventional HD, while potentially improving the quality of the essential oil.[2][3]
-
Supercritical Fluid Extraction (SFE) stands out for its high selectivity, allowing for the targeted extraction of specific compounds and yielding a solvent-free product. It has been shown to provide significantly higher yields compared to HD.[1]
Further research is warranted to conduct direct comparative studies of these methods with a specific focus on optimizing the yield and purity of α-Calacorene. Additionally, a deeper investigation into the specific molecular targets and signaling pathways of α-Calacorene will be crucial for unlocking its full therapeutic potential. This guide serves as a foundational resource to aid researchers in making informed decisions for the efficient extraction and subsequent study of this promising natural compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Microwave-Assisted Hydro-Distillation of Essential Oil from Rosemary: Comparison with Traditional Distillation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.sums.ac.ir [journals.sums.ac.ir]
- 5. mdpi.com [mdpi.com]
- 6. Anti-Inflammatory Activity and Mechanism of Cryptochlorogenic Acid from Ageratina adenophora - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
α-Calacorene in the Landscape of Sesquiterpene Antioxidants: A Comparative Analysis
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the antioxidant properties of α-Calacorene against other prevalent sesquiterpenes. The information is collated from various scientific studies to offer a comprehensive overview based on available experimental data.
While direct comparative studies quantifying the antioxidant capacity of α-Calacorene against a broad spectrum of sesquiterpenes under identical experimental conditions are limited, this guide synthesizes existing data to draw a comparative picture. It is important to note that antioxidant activity can vary based on the specific assay employed and the experimental conditions.
Comparative Antioxidant Activity of Sesquiterpenes
The antioxidant potential of sesquiterpenes is often evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay, and the Ferric Reducing Antioxidant Power (FRAP) assay. The results are typically expressed as the half-maximal inhibitory concentration (IC₅₀), where a lower value indicates higher antioxidant activity.
The following table summarizes the available quantitative data for α-Calacorene and other selected sesquiterpenes from various studies.
| Sesquiterpene | Chemical Structure | Antioxidant Activity (IC₅₀ - DPPH Assay) | Source |
| α-Calacorene | C₁₅H₂₀ | Data not available for the pure compound. Found in essential oils with antioxidant properties. | [1] |
| β-Caryophyllene | C₁₅H₂₄ | ~1.18 mg/mL | [2] |
| α-Humulene | C₁₅H₂₄ | Exhibits antioxidant activity by inhibiting 79.65% of DPPH activity.[3] | [3] |
| δ-Cadinene | C₁₅H₂₄ | A major component of essential oils showing moderate to weak antioxidant activity.[4] | [4] |
Note: The IC₅₀ values presented are from different studies and may not be directly comparable due to variations in experimental protocols. The absence of a specific IC₅₀ value for α-Calacorene highlights a gap in the current research landscape.
Experimental Protocols: A Closer Look
To ensure a thorough understanding of the presented data, this section outlines a typical experimental protocol for the DPPH radical scavenging assay, a commonly used method for assessing antioxidant activity.
DPPH Radical Scavenging Assay Protocol
This assay is based on the ability of an antioxidant to donate an electron to the stable DPPH radical, thus neutralizing it and causing a color change from purple to yellow.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Test compounds (α-Calacorene and other sesquiterpenes)
-
Positive control (e.g., Ascorbic acid, Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer
Procedure:
-
Preparation of DPPH solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol. This solution should be freshly prepared and kept in the dark to avoid degradation.
-
Preparation of test samples: The sesquiterpenes are dissolved in a suitable solvent (e.g., methanol, DMSO) to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.
-
Reaction setup: In a 96-well plate or cuvettes, a fixed volume of the DPPH solution is added to varying concentrations of the test samples. A control containing the solvent and DPPH solution, and a blank containing the solvent and the test sample are also prepared.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically 517 nm) using a microplate reader or spectrophotometer.
-
Calculation of scavenging activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Abs_control - Abs_sample) / Abs_control] x 100
-
Determination of IC₅₀: The IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the processes involved in antioxidant studies, the following diagrams, generated using Graphviz (DOT language), illustrate a typical experimental workflow and a key signaling pathway.
Caption: Workflow for DPPH Radical Scavenging Assay.
Many sesquiterpenes exert their antioxidant effects not only through direct radical scavenging but also by activating intracellular signaling pathways that lead to the expression of antioxidant enzymes. One of the most crucial of these is the Nrf2-ARE pathway.
Caption: The Nrf2-ARE Antioxidant Signaling Pathway.
Conclusion
The available evidence suggests that sesquiterpenes as a class possess notable antioxidant properties. While data for β-caryophyllene and α-humulene indicate their potential as antioxidants, there is a clear need for further research to quantify the specific antioxidant capacity of α-Calacorene using standardized methodologies. Such studies would enable a more definitive comparison and a better understanding of its potential role in mitigating oxidative stress. The activation of the Nrf2 pathway by some sesquiterpenes also points towards an indirect and potentially more sustained antioxidant effect, a mechanism that warrants further investigation for α-Calacorene. This comparative guide serves as a foundation for researchers to identify knowledge gaps and direct future studies in this promising area of natural product chemistry.
References
A Comparative Guide to the Confirmation of α-Calacorene in Plant Extracts
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent analytical techniques for the confirmation of α-Calacorene, a sesquiterpene of interest, in complex plant extracts: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Thin-Layer Chromatography-Mass Spectrometry (HPTLC-MS). The selection of an appropriate analytical method is critical for the accurate identification and subsequent quantification of phytochemicals in natural product research and drug development. This document outlines detailed experimental protocols, presents key spectral data for α-Calacorene, and offers a comparative analysis of the performance of these two methods.
Data Presentation
For unambiguous identification, a combination of chromatographic and spectroscopic data is essential. The following tables summarize the key spectral characteristics of α-Calacorene.
Table 1: GC-MS and NMR Spectral Data for α-Calacorene
| Parameter | Value | Source(s) |
| Mass Spectrometry (GC-MS) | ||
| Molecular Formula | C₁₅H₂₀ | [1][2] |
| Molecular Weight | 200.32 g/mol | [1][2] |
| Molecular Ion Peak (M+) | m/z 200 | [1] |
| ¹H NMR (Proton NMR) | (Predicted chemical shifts in CDCl₃) | |
| Aromatic Protons | 6.5-7.5 ppm | |
| Aliphatic Protons | 0.8-2.5 ppm | |
| ¹³C NMR (Carbon NMR) | (Predicted chemical shifts) | |
| Aromatic Carbons | 120-140 ppm | [1] |
| Aliphatic Carbons | 15-45 ppm | [1] |
Table 2: Performance Comparison of GC-MS and HPTLC-MS for Sesquiterpene Analysis
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Thin-Layer Chromatography-Mass Spectrometry (HPTLC-MS) |
| Sensitivity (LOD/LOQ) | High (LOD: ~0.05 µg/L, LOQ: ~0.15 µg/L for some sesquiterpenes)[2] | Moderate (LOD: ~40 ng/spot, LOQ: ~80 ng/spot for some sesquiterpenes)[1] |
| Resolution | High, excellent for separating complex volatile mixtures. | Good, suitable for screening multiple samples simultaneously. |
| Analysis Time per Sample | Longer (typically 20-60 minutes per sample). | Shorter for sample application, but development time can be significant. High throughput for multiple samples. |
| Cost | Higher initial instrument cost and operational costs.[3][4][5][6] | Lower initial instrument cost, more cost-effective for screening large numbers of samples. |
| Volatility Requirement | Analytes must be volatile or derivatized to become volatile. | Suitable for a wider range of polarities and less volatile compounds. |
| Sample Throughput | Sequential, one sample at a time. | High, multiple samples can be run on a single plate. |
Experimental Protocols
Detailed methodologies for both GC-MS and HPTLC-MS are provided below to allow for replication and adaptation in a research setting.
Primary Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. It offers high resolution and sensitivity, making it a gold standard for the analysis of sesquiterpenes in essential oils and plant extracts.
1. Sample Preparation (Solvent Extraction)
-
Objective: To extract α-Calacorene and other volatile compounds from the plant matrix.
-
Procedure:
-
Weigh 1-5 g of dried and powdered plant material.
-
Add 50 mL of a suitable solvent (e.g., hexane, dichloromethane, or methanol).
-
Sonication or maceration for 30-60 minutes at room temperature.
-
Filter the extract through a Whatman No. 1 filter paper.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Re-dissolve the residue in a known volume of the solvent (e.g., 1 mL) for GC-MS analysis.
-
2. GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
GC Conditions:
-
Column: HP-5MS or DB-5MS capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Injection Volume: 1 µL (split or splitless mode).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: Increase to 240°C at a rate of 3°C/min.
-
Final hold: 240°C for 5 minutes.
-
-
-
MS Conditions:
-
Ion Source Temperature: 230°C.
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-500.
-
Scan Mode: Full scan.
-
-
Identification: The identification of α-Calacorene is achieved by comparing the obtained mass spectrum and retention index with reference data from spectral libraries (e.g., NIST, Wiley).
Alternative Method: High-Performance Thin-Layer Chromatography-Mass Spectrometry (HPTLC-MS)
HPTLC is a versatile and high-throughput technique for the separation of compounds in a mixture. When coupled with MS, it allows for the identification of the separated compounds directly from the plate.
1. Sample Preparation
-
Objective: To prepare a concentrated extract suitable for HPTLC application.
-
Procedure: The same solvent extraction procedure as for GC-MS can be used. The final extract should be concentrated to a higher degree if necessary.
2. HPTLC Analysis
-
Instrumentation: HPTLC system with an automatic sample applicator, developing chamber, and a densitometer, coupled to a mass spectrometer via an elution-based TLC-MS interface.
-
HPTLC Conditions:
-
Stationary Phase: HPTLC plates silica gel 60 F₂₅₄.
-
Sample Application: Apply 2-5 µL of the extract as bands using an automatic applicator.
-
Mobile Phase: A mixture of non-polar and polar solvents, optimized for the separation of sesquiterpenes (e.g., hexane:ethyl acetate 95:5, v/v).
-
Development: Develop the plate in a saturated twin-trough chamber to a distance of 8 cm.
-
Detection: Visualize the separated bands under UV light (254 nm and 366 nm) and by spraying with a suitable derivatizing agent (e.g., anisaldehyde-sulfuric acid reagent) followed by heating.
-
-
MS Analysis:
-
The band corresponding to the Rf value of a α-Calacorene standard is eluted from the plate using a TLC-MS interface.
-
The eluted sample is directly infused into the mass spectrometer.
-
Ionization Mode: Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI).
-
Mass Range: m/z 100-600.
-
-
Identification: The mass spectrum of the eluted band is compared with that of an α-Calacorene standard.
Mandatory Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. What Is the Cost of Performing an HPLC-MS or GC-MS Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Chromatography System Costs: Factors & Pricing Breakdown [excedr.com]
- 6. gentechscientific.com [gentechscientific.com]
Safety Operating Guide
Proper Disposal of alpha-Calacorene: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of alpha-Calacorene, ensuring compliance with standard laboratory safety practices and environmental regulations. The following procedures are designed for researchers, scientists, and drug development professionals to manage and dispose of this compound safely.
Hazard Assessment
Key physical and chemical properties of this compound relevant to its disposal are summarized in the table below.
| Property | Value |
| GHS Classification | Not classified |
| Flash Point | ~126.11 °C (259.00 °F)[1] |
| Boiling Point | 289 to 290 °C (552 to 554 °F)[1] |
| Water Solubility | Very low (practically insoluble)[1] |
| Appearance | Colorless to pale yellow liquid[1] |
Note: The high flash point indicates that this compound is not considered a flammable liquid. Its very low water solubility is a critical factor in determining the appropriate disposal method.
Step-by-Step Disposal Procedures
Due to its low water solubility, This compound should not be disposed of down the drain . This practice can lead to the contamination of waterways and is against the disposal guidelines of most institutions for organic compounds.
The recommended method for the disposal of this compound is through a licensed and approved chemical waste management service.
-
Segregation and Collection:
-
Collect waste this compound in a dedicated, chemically compatible container. Glass or polyethylene containers are suitable.
-
Ensure the container is in good condition, with a secure, leak-proof cap.
-
Clearly label the container as "Waste this compound" and include any other identifiers required by your institution.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area (SAA) for non-hazardous chemical waste.
-
The SAA should be located at or near the point of generation and away from general laboratory traffic.
-
Ensure the container is kept closed except when adding waste.
-
-
Arrange for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the waste.
-
Provide the EHS department with accurate information about the waste stream.
-
Follow all specific institutional procedures for waste handover.
-
Disposal Decision Workflow
The following diagram outlines the logical steps to ensure the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and sustainability in research and development. Always consult your institution's specific chemical hygiene plan and waste disposal guidelines.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
